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  • Product: 5-Chloro-2-(chloromethyl)-3-fluoropyridine
  • CAS: 1227585-36-5

Core Science & Biosynthesis

Foundational

5-Chloro-2-(chloromethyl)-3-fluoropyridine CAS number

An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)-3-fluoropyridine: Synthesis, Reactivity, and Applications Authored by a Senior Application Scientist Introduction: The Strategic Value of a Polysubstituted Pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)-3-fluoropyridine: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

5-Chloro-2-(chloromethyl)-3-fluoropyridine, identified by its CAS number 1227585-36-5 , is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic value lies in the unique arrangement of its substituents on the pyridine core. The presence of a reactive chloromethyl group, a nucleophilic substitution-prone fluorine atom, and a directing chlorine atom provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures.[3][4] This guide offers a comprehensive technical overview of its properties, plausible synthetic routes, characteristic reactivity, and potential applications, grounded in established chemical principles for analogous structures.

PART 1: Physicochemical and Spectroscopic Profile

The precise manipulation of this reagent in a laboratory setting necessitates a thorough understanding of its physical and chemical properties. While extensive experimental data is not broadly published, key properties are available from commercial suppliers, and spectroscopic characteristics can be inferred from foundational principles and data from analogous structures.

Core Compound Properties

All quantitative data are summarized in the table below for clarity and ease of comparison.

PropertyValueSource(s)
CAS Number 1227585-36-5[1][5][6]
Molecular Formula C₆H₄Cl₂FN[1][5][6]
Molecular Weight 180.01 g/mol [1][5][6]
Predicted Density 1.422 ± 0.06 g/cm³[1]
Predicted Boiling Point 193.9 ± 35.0 °C[1]
Purity (Typical) >97%[6]
Spectroscopic Signature Analysis (Anticipated)

While a definitive, published spectrum for this specific CAS number is not available in the provided search results, a senior scientist can predict the expected signals based on the structure and data from similar compounds, such as 2-Chloro-5-fluoropyridine.[7] Spectroscopic data, including ¹H NMR, is often available from the supplier upon request.[5][6]

  • ¹H NMR (Proton NMR): The spectrum is expected to show two primary signals:

    • A singlet for the two protons of the chloromethyl group (-CH₂Cl), likely appearing in the range of 4.5-4.8 ppm. This region is characteristic of benzylic-like protons adjacent to an electron-withdrawing group and a halogen.

    • Two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling between these protons and with the fluorine atom (³J-HH and ⁴J-HF) will result in a complex splitting pattern.

  • ¹³C NMR (Carbon NMR): The carbon spectrum would provide key structural confirmation:

    • A signal for the chloromethyl carbon (-CH₂Cl) around 40-45 ppm.

    • Five distinct signals in the aromatic region for the pyridine ring carbons. The carbons bonded to fluorine and chlorine will show characteristic shifts, and the carbon attached to fluorine will exhibit a large one-bond C-F coupling constant (¹J-CF), a hallmark of fluorinated aromatics.[8]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).

PART 2: Synthesis and Manufacturing Pathways

A likely synthetic strategy begins with a substituted picoline (methylpyridine) and proceeds through sequential halogenation steps. The rationale is to first establish the pyridine ring substitution pattern and then functionalize the methyl group at a later stage to avoid unwanted side reactions.

G cluster_0 Proposed Synthesis of 5-Chloro-2-(chloromethyl)-3-fluoropyridine Start 2-Methyl-5-chloropyridine Step1 Fluorination (SNAr) Start->Step1 e.g., Selectfluor® or Diazotization-Fluorination Intermediate1 5-Chloro-3-fluoro-2-methylpyridine Step1->Intermediate1 Step2 Free-Radical Chlorination Intermediate1->Step2 e.g., NCS, Benzoyl Peroxide Product 5-Chloro-2-(chloromethyl)-3-fluoropyridine Step2->Product G cluster_1 Dual Reactivity of 5-Chloro-2-(chloromethyl)-3-fluoropyridine Start 5-Chloro-2-(chloromethyl)-3-fluoropyridine Path1 SN2 Pathway (Mild Conditions, Softer Nu⁻) Start->Path1 Path2 SNAr Pathway (Harsh Conditions, Stronger Nu⁻) Start->Path2 Nu Nucleophile (Nu⁻) Nu->Start Product1 Product A (Substitution at CH₂Cl) Path1->Product1 Product2 Product B (Substitution at C2-F) Path2->Product2 G cluster_2 General Application Workflow in Synthesis BuildingBlock 5-Chloro-2-(chloromethyl) -3-fluoropyridine Coupling Nucleophilic Substitution (SN2 Reaction) BuildingBlock->Coupling CoreScaffold Core Scaffold (e.g., Amine, Thiol, Phenol) CoreScaffold->Coupling FinalProduct Complex Target Molecule (e.g., API, Agrochemical) Coupling->FinalProduct

Sources

Exploratory

Molecular weight of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)-3-fluoropyridine: Properties, Synthesis, and Applications in Drug Discovery Executive Summary 5-Chloro-2-(chloromethyl)-3-fluoropyridine is a halogenated pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)-3-fluoropyridine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a halogenated pyridine derivative that serves as a highly versatile and valuable building block for researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine core substituted with three distinct reactive moieties—a C3-fluorine, a C5-chlorine, and a C2-chloromethyl group—offers a powerful toolkit for the synthesis of complex molecular entities. The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of novel pharmaceutical candidates. This guide provides an in-depth analysis of its physicochemical properties, explores its synthetic utility with a focus on the causality behind experimental choices, and outlines its practical applications in modern drug discovery programs.

Core Molecular Profile

The unique identity and properties of 5-Chloro-2-(chloromethyl)-3-fluoropyridine are fundamental to its application. These are summarized below.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
CAS Number 1227585-36-5[1][2]
Molecular Formula C₆H₄Cl₂FN[1][2]
Molecular Weight 180.01 g/mol [1][3]
Canonical SMILES FC1=CC(Cl)=CN=C1CCl[1]
InChIKey BUFISNWLULQMCP-UHFFFAOYSA-N[2]

Table 2: Physicochemical Data

PropertyValueNotesSource
Density 1.422 ± 0.06 g/cm³Predicted[2]
Boiling Point 193.9 ± 35.0 °CPredicted[2]
Storage Conditions 2-8°C, Inert atmosphereTo prevent degradation[1]

The Scientific Rationale: Reactivity and Synthetic Utility

The utility of 5-Chloro-2-(chloromethyl)-3-fluoropyridine in synthesis stems from the distinct reactivity of its functional groups. Understanding the role of each component is critical for designing effective synthetic strategies.

  • Pyridine Core : The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. It is a weak base and can participate in hydrogen bonding, influencing solubility and target engagement.

  • C3-Fluorine Atom : The introduction of fluorine is a cornerstone of modern drug design.[4] Its high electronegativity can profoundly alter the pKa of the pyridine nitrogen, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity to protein targets through favorable electrostatic interactions.

  • C5-Chlorine Atom : The chlorine atom at the 5-position serves as a versatile synthetic handle. It is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This enables the exploration of structure-activity relationships (SAR) at this position.

  • C2-Chloromethyl Group (-CH₂Cl) : This is the most reactive site on the molecule for nucleophilic substitution. The benzylic-like position, activated by the adjacent electron-withdrawing pyridine ring, makes the chlorine a superb leaving group. This functionality is ideal for alkylating a wide range of nucleophiles such as amines, phenols, thiols, and carbanions, serving as a primary connection point for building larger, more complex molecules.

Caption: Key reactive sites on the 5-Chloro-2-(chloromethyl)-3-fluoropyridine scaffold.

Synthesis and Safe Handling

While multiple pathways to substituted pyridines exist, a common and logical approach to synthesizing the title compound involves the chlorination of a hydroxymethyl precursor. This transformation is a staple in organic synthesis, valued for its high efficiency and reliability.

Conceptual Synthetic Workflow

The most direct synthetic route involves the conversion of the alcohol, (5-Chloro-3-fluoro-pyridin-2-yl)methanol, to the target chloromethyl compound. This is typically achieved using a standard chlorinating agent.

G Precursor (5-Chloro-3-fluoro-pyridin-2-yl)methanol (Precursor Alcohol) Product 5-Chloro-2-(chloromethyl)-3-fluoropyridine (Target Molecule) Precursor->Product Chlorination in aprotic solvent (e.g., DCM) Reagent SOCl₂ or (COCl)₂ (Chlorinating Agent)

Caption: Conceptual workflow for the synthesis of the title compound via chlorination.

Exemplar Experimental Protocol: Chlorination of (5-Chloro-3-fluoro-pyridin-2-yl)methanol

This protocol describes a robust method for converting the precursor alcohol to the desired product. Every step is designed to maximize yield and purity while ensuring operational safety.

  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (5-Chloro-3-fluoro-pyridin-2-yl)methanol (1.0 eq).

    • Causality: Rigorous exclusion of atmospheric moisture is critical, as thionyl chloride reacts violently with water and the reaction intermediate is moisture-sensitive.

  • Solvent Addition: Anhydrous dichloromethane (DCM) is added to dissolve the starting material, typically to a concentration of 0.1-0.5 M. The resulting solution is cooled to 0°C in an ice bath.

    • Causality: Cooling the reaction mitigates the initial exotherm upon addition of the chlorinating agent, preventing potential side reactions and ensuring controlled conversion. DCM is an ideal solvent due to its inertness and low boiling point, which simplifies product isolation.

  • Reagent Addition: Thionyl chloride (SOCl₂, 1.5-2.0 eq) is dissolved in anhydrous DCM and added dropwise to the stirred solution via the dropping funnel over 30 minutes.

    • Causality: Using a slight excess of thionyl chloride ensures complete conversion of the alcohol. Dropwise addition maintains temperature control and prevents the rapid evolution of HCl and SO₂ gases.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. It is stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: Allowing the reaction to warm to room temperature provides sufficient thermal energy to drive the reaction to completion.

  • Workup and Isolation: Upon completion, the reaction mixture is carefully concentrated in vacuo to remove the solvent and excess thionyl chloride. The residue is then re-dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution (to quench residual acid) and brine.

    • Causality: The aqueous wash steps are essential to remove inorganic byproducts and purify the crude product. The choice of a bicarbonate solution is a self-validating system to neutralize any remaining acidic reagents.

  • Final Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by silica gel column chromatography to yield the final, high-purity 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Safety and Handling Protocol

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a reactive chemical intermediate and must be handled with appropriate precautions.

Table 3: GHS Hazard Information

Pictogram(s)Signal WordHazard Statements


Danger H315 : Causes skin irritation.[1]H318 : Causes serious eye damage.[1]H335 : May cause respiratory irritation.[1]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. A face shield is recommended when handling larger quantities.[2]

  • Dispensing: Use non-sparking tools and dispense in a well-ventilated area.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and moisture.[1][2] The recommended storage temperature is 2-8°C.[1]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Applications in Drug Development

The primary value of 5-Chloro-2-(chloromethyl)-3-fluoropyridine is as an intermediate to introduce a substituted pyridine motif into a target molecule. Its utility is best illustrated through its reaction with nucleophiles to form stable covalent bonds.

General Reaction Scheme: Nucleophilic Alkylation

The chloromethyl group readily reacts with a wide array of nucleophiles (Nu-H), such as amines, alcohols, or thiols, to forge new carbon-nucleophile bonds. This reaction is a fundamental step in the synthesis of many pharmaceutical agents.

G reactant1 R-Nu-H (Nucleophile) product Alkylated Product reactant1->product + Base (e.g., K₂CO₃, Et₃N) reactant2 5-Chloro-2-(chloromethyl) -3-fluoropyridine

Caption: General reaction scheme for the alkylation of a nucleophile.

This reactivity makes the compound an excellent building block. For instance, related fluorinated aminopyridines are used in the synthesis of inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and disruptors of glucokinase for treating type II diabetes.[5] Similarly, chloro-containing molecules are key ingredients in a vast range of pharmaceuticals, including anti-infective agents.[6][7] The title compound provides a direct route to novel analogues in these and other therapeutic areas.

Conclusion

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a sophisticated chemical tool for advanced organic synthesis. Its trifunctional nature provides chemists with multiple, orthogonal sites for molecular elaboration, making it an asset in the construction of compound libraries and the optimization of lead candidates in drug discovery. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to fully harness its synthetic potential to drive innovation in pharmaceutical development.

References

  • Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 5-Chloro-2-fluoropyridine: A Chemist's Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-3-(CHLOROMETHYL)-2-FLUOROPYRIDINE | 1227606-17-8. Retrieved from [Link]

Sources

Foundational

IUPAC name for 5-Chloro-2-(chloromethyl)-3-fluoropyridine

An In-depth Technical Guide: 5-Chloro-2-(chloromethyl)-3-fluoropyridine: A Strategic Building Block for Advanced Chemical Synthesis Authored for Researchers, Scientists, and Drug Development Professionals This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 5-Chloro-2-(chloromethyl)-3-fluoropyridine: A Strategic Building Block for Advanced Chemical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-(chloromethyl)-3-fluoropyridine, a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research. We will delve into its fundamental properties, plausible synthetic routes, key reactive characteristics, and safety protocols, offering field-proven insights into its application as a strategic intermediate in the development of novel bioactive molecules.

Core Chemical Identity and Physicochemical Profile

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a polysubstituted pyridine ring, a structural motif prevalent in numerous pharmaceuticals and agrochemicals. Its value lies in the orthogonal reactivity of its functional groups: a benzylic chloride ripe for nucleophilic substitution and a halogenated aromatic ring poised for cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name 5-Chloro-2-(chloromethyl)-3-fluoropyridine [1]
CAS Number 1227585-36-5 [2][3][4]
Molecular Formula C₆H₄Cl₂FN [1][2][3]
Molecular Weight 180.01 g/mol [3][4]
SMILES FC1=CC(Cl)=CN=C1CCl [3]

| InChIKey | BUFISNWLULQMCP-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Data (Predicted and Experimental)

Property Value Notes Source
Boiling Point 193.9 ± 35.0 °C Predicted [1][2]
Density 1.422 ± 0.06 g/cm³ Predicted [1]
Flash Point 71.1 ± 25.9 °C Predicted [2]
Storage Conditions Inert atmosphere, 2-8°C Recommended for stability [3]
Solubility Soluble in water Based on related compounds [5]

| XLogP3 | 2 | Predicted |[1] |

The presence of both chlorine and fluorine atoms significantly influences the molecule's electronic properties and metabolic stability. Halogens, particularly chlorine, are known to improve the potency and pharmacokinetic profiles of drug candidates, an effect sometimes termed the "magic chloro" effect.[6][7] Fluorine substitution can enhance binding affinity, metabolic stability, and membrane permeability.[8]

Synthesis Strategy and Core Reactivity

Proposed Retrosynthetic Approach

A logical approach involves the construction of the substituted pyridine ring followed by the installation of the chloromethyl group. A key strategy in pyridine synthesis is the manipulation of a pre-existing picoline (methylpyridine) derivative.

Synthetic_Pathway A 2-Amino-5-chloro-3-fluoropyridine B 5-Chloro-3-fluoro-2-halopyridine A->B Sandmeyer Reaction (NaNO₂, HX, CuX) C 5-Chloro-3-fluoro-2-methylpyridine B->C Organometallic Coupling (e.g., with (CH₃)₄Sn, Pd catalyst) D 5-Chloro-2-(hydroxymethyl)-3-fluoropyridine C->D Radical Bromination (NBS) then Hydrolysis (NaOH) E 5-Chloro-2-(chloromethyl)-3-fluoropyridine D->E Chlorination (SOCl₂, PCl₅)

Caption: A plausible multi-step synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Sandmeyer Reaction: Starting from a commercially available aminopyridine, the Sandmeyer reaction is a classic and reliable method to convert the amino group into a halide (e.g., Bromo- or Iodo-), which is an excellent handle for subsequent cross-coupling reactions.

  • Cross-Coupling: Introducing the methyl group at the C2 position can be achieved via palladium-catalyzed cross-coupling (e.g., Stille or Suzuki coupling) with an appropriate organometallic reagent. This provides precise regiochemical control.

  • Side-Chain Functionalization: The methyl group is then activated, typically via radical bromination using N-Bromosuccinimide (NBS), to form a benzylic bromide. Subsequent hydrolysis under basic conditions yields the corresponding alcohol. This two-step process is often more controlled than direct chlorination of the methyl group.

  • Final Chlorination: The primary alcohol is readily converted to the target chloromethyl group using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is a high-yielding and well-understood transformation.

Duality of Reactivity: A Chemist's Perspective

The synthetic utility of 5-Chloro-2-(chloromethyl)-3-fluoropyridine stems from its two distinct reactive sites. This duality allows for sequential and selective functionalization, making it a powerful intermediate.

Reactivity_Diagram cluster_0 Reaction Pathways cluster_1 C2-Substituent Reactivity cluster_2 C5-Ring Reactivity Core 5-Chloro-2-(chloromethyl)-3-fluoropyridine Path1_Product Nucleophilic Substitution Product (e.g., Ether, Amine, Thioether) Core->Path1_Product SN2 Reaction (Nu:⁻ attacks -CH₂Cl) Path2_Product Cross-Coupling Product (e.g., Biaryl, Alkylated Pyridine) Core->Path2_Product Pd-Catalyzed Coupling (at C5-Cl bond)

Sources

Exploratory

Spectral data for 5-Chloro-2-(chloromethyl)-3-fluoropyridine

An In-Depth Technical Guide to the Predicted Spectral Data of 5-Chloro-2-(chloromethyl)-3-fluoropyridine Authored by a Senior Application Scientist Molecular Structure and Predicted Spectroscopic Overview 5-Chloro-2-(chl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectral Data of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

Authored by a Senior Application Scientist

Molecular Structure and Predicted Spectroscopic Overview

5-Chloro-2-(chloromethyl)-3-fluoropyridine possesses a distinct substitution pattern on the pyridine ring that significantly influences its spectral properties. The presence of two chlorine atoms, a fluorine atom, and a chloromethyl group leads to predictable and interpretable features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

Caption: Molecular structure of 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the protons on the pyridine ring and the chloromethyl group. The electronegativity of the nitrogen and halogen substituents will significantly influence the chemical shifts of the aromatic protons.

Predicted Chemical Shifts and Coupling Constants

The pyridine ring contains two aromatic protons, H-4 and H-6. The chloromethyl group has two equivalent protons.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-68.2 - 8.5Doublet³J(H-6, H-4) = ~2 Hz
H-47.6 - 7.9Doublet of doublets³J(H-4, F-3) = ~8-10 Hz, ³J(H-4, H-6) = ~2 Hz
-CH₂Cl4.7 - 5.0SingletN/A
  • H-6: This proton is adjacent to the nitrogen atom, which deshields it, resulting in a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-4.

  • H-4: This proton will be coupled to both H-6 and the fluorine at position 3, leading to a doublet of doublets. The coupling to fluorine (³J) is typically larger than the proton-proton coupling.

  • -CH₂Cl: The protons of the chloromethyl group are not coupled to any other protons and will therefore appear as a singlet. Their chemical shift is influenced by the adjacent chlorine atom and the pyridine ring. For comparison, the chloromethyl group in the similar compound 5-(chloromethyl)-2-fluoropyridine appears at δ 4.5–4.7 ppm.[3]

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-(chloromethyl)-3-fluoropyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and the effect of the halogen substituents on their chemical shifts. A key feature will be the presence of carbon-fluorine couplings.

Predicted Chemical Shifts and C-F Couplings
Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (¹J, ²J, ³J C-F, Hz)
C-2158 - 162Doublet²J(C-2, F-3) = ~20-30 Hz
C-3152 - 156Doublet¹J(C-3, F) = ~240-260 Hz
C-4125 - 129Doublet²J(C-4, F-3) = ~15-25 Hz
C-5135 - 139SingletN/A
C-6148 - 152Doublet³J(C-6, F-3) = ~3-5 Hz
-CH₂Cl43 - 47SingletN/A

The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹J). Carbons two and three bonds away will show smaller couplings (²J and ³J). The interpretation of ¹³C NMR spectra of fluorinated compounds can be challenging due to these large coupling constants, which can cause multiplets to overlap with other signals.[4]

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula is C₆H₄Cl₂FN, with a monoisotopic mass of approximately 178.97 u. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak (M⁺) will appear as a cluster of peaks.

  • M⁺: m/z ≈ 179 (containing two ³⁵Cl atoms)

  • [M+2]⁺: m/z ≈ 181 (containing one ³⁵Cl and one ³⁷Cl atom)

  • [M+4]⁺: m/z ≈ 183 (containing two ³⁷Cl atoms)

The expected intensity ratio of these peaks will be approximately 9:6:1.

Predicted Fragmentation Pathway

Electron ionization (EI) is expected to induce fragmentation. A likely primary fragmentation step is the loss of a chlorine radical from the chloromethyl group, which is a common fragmentation pathway for alkyl halides.[5][6]

Predicted Mass Spectrometry Fragmentation of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

M [C₆H₄Cl₂FN]⁺˙ m/z = 179/181/183 F1 [C₆H₄ClFN]⁺ m/z = 144/146 M->F1 - •Cl F2 [C₅H₃FN]⁺˙ m/z = 96 F1->F2 - HCN

Caption: A plausible fragmentation pathway for 5-Chloro-2-(chloromethyl)-3-fluoropyridine in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Predicted Characteristic Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3050 - 3150Stretching
C=C, C=N (Pyridine ring)1550 - 1650Stretching
C-F1200 - 1300Stretching
C-Cl (aromatic)1000 - 1100Stretching
C-Cl (aliphatic)650 - 800Stretching

The C-F stretching vibration is typically a strong and characteristic absorption.[7][8] The exact positions of the pyridine ring vibrations will be influenced by the substitution pattern.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl, KBr). Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) for solution-phase IR.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This in-depth technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, Mass, and IR spectral data for 5-Chloro-2-(chloromethyl)-3-fluoropyridine. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers working with this important chemical intermediate. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data, which can then be compared against these predictions to confirm the identity and purity of the synthesized compound.

References

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

  • ResearchGate. Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 5-Chloro-2-(chloromethyl)-3-fluoropyridine in the Synthesis of Novel Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Architectural Significance of a Halogenated Pyridine Scaffold In the persistent battle against...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Architectural Significance of a Halogenated Pyridine Scaffold

In the persistent battle against antimicrobial resistance, the rational design of new therapeutic agents is paramount. The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged scaffold. The strategic functionalization of this ring system with carefully chosen substituents can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a highly functionalized building block of significant interest in the synthesis of next-generation antibacterial agents. Its unique arrangement of substituents—a reactive chloromethyl group for facile derivatization, a chloro group, and a fluoro group—offers a multi-pronged approach to modulating biological activity. The chloromethyl group at the 2-position serves as a potent electrophile, ideal for N-alkylation reactions with various nucleophiles, a common strategy in drug synthesis.[2] The electronic properties imparted by the chlorine and fluorine atoms on the pyridine ring can enhance binding affinity to bacterial targets and improve metabolic stability. This application note will provide a detailed exploration of the utility of 5-Chloro-2-(chloromethyl)-3-fluoropyridine in the synthesis of two promising classes of antibacterial agents: novel oxazolidinones and advanced fluoroquinolones. We will present detailed protocols, discuss the underlying chemical principles, and elucidate the structure-activity relationships that make this reagent a valuable tool in the medicinal chemist's arsenal.

The Role of Halogenation in Antibacterial Potency: A Mechanistic Perspective

The presence and position of halogen atoms on an aromatic ring are not arbitrary choices in drug design; they are critical determinants of a compound's biological activity. In the context of antibacterial agents, particularly those targeting bacterial DNA gyrase and topoisomerase IV like fluoroquinolones, halogenation plays a multifaceted role.[3]

  • Fluorine: The introduction of a fluorine atom, particularly at the C-6 position of the quinolone core, has been shown to significantly enhance the inhibition of DNA gyrase.[4] In the context of the pyridine ring of our title compound, the 3-fluoro substituent contributes to a favorable electronic environment that can enhance interactions with the target enzyme.

  • Chlorine: The chloro group at the 5-position of the pyridine ring can influence the overall lipophilicity and electronic distribution of the molecule. This can impact cell permeability and target engagement.[5] Furthermore, in certain antibacterial classes, chloro-substitution has been linked to potent activity against both Gram-positive and Gram-negative bacteria.[1]

The combination of these halogens in 5-Chloro-2-(chloromethyl)-3-fluoropyridine provides a unique electronic signature that can be exploited to fine-tune the antibacterial spectrum and potency of the resulting drug candidates.

Synthetic Application I: Building Novel Pyridine-Containing Oxazolidinones

Oxazolidinones are a critical class of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] Linezolid was the first approved drug in this class. The development of novel oxazolidinone derivatives with improved efficacy and a broader spectrum of activity is an active area of research. The incorporation of a substituted pyridine moiety can enhance the antibacterial properties of these compounds.[7][8]

The following protocol details the synthesis of a key intermediate for a novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative, showcasing the utility of 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Experimental Protocol: N-Alkylation of a Piperazine Intermediate

This protocol describes the N-alkylation of a piperazine derivative with 5-Chloro-2-(chloromethyl)-3-fluoropyridine, a crucial step in the synthesis of advanced oxazolidinone antibacterials.

Materials:

  • 5-Chloro-2-(chloromethyl)-3-fluoropyridine

  • 1-(2-chloropyrimidin-4-yl)piperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(2-chloropyrimidin-4-yl)piperazine (1.0 eq).

  • Dissolve the piperazine derivative in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • While stirring, add a solution of 5-Chloro-2-(chloromethyl)-3-fluoropyridine (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by silica gel column chromatography to yield the desired N-alkylated product.

Parameter Condition Rationale
Solvent Anhydrous AcetonitrileA polar aprotic solvent that dissolves the reactants and does not interfere with the reaction. Anhydrous conditions prevent side reactions.
Base Potassium CarbonateA mild inorganic base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
Temperature Reflux (82°C)Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
Stoichiometry Slight excess of the alkylating agentEnsures complete consumption of the more valuable piperazine starting material.

graph Synthesis_Workflow_Oxazolidinone {
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A [label="5-Chloro-2-(chloromethyl)-3-fluoropyridine"]; B [label="1-(2-chloropyrimidin-4-yl)piperazine"]; C [label="N-Alkylated Piperazine Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Further Synthetic Steps"]; E [label="Final Oxazolidinone Antibacterial", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C [label="K₂CO₃, CH₃CN, Reflux"]; B -> C; C -> D; D -> E; }

Caption: Synthetic workflow for a pyridine-containing oxazolidinone.

Synthetic Application II: A Key Building Block for Advanced Fluoroquinolones

Fluoroquinolones are a broad-spectrum class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[3] The N-1 substituent of the quinolone core is a critical determinant of antibacterial activity and spectrum. The use of a substituted pyridinyl moiety at this position has led to the development of potent antibacterial agents like Delafloxacin.[5]

While the direct synthesis of Delafloxacin does not start from 5-Chloro-2-(chloromethyl)-3-fluoropyridine, the principles of its synthesis underscore the importance of halogenated pyridine building blocks. The following hypothetical protocol illustrates how 5-Chloro-2-(chloromethyl)-3-fluoropyridine could be used to synthesize a novel fluoroquinolone analogue.

Experimental Protocol: Synthesis of a Novel N-Pyridinyl Fluoroquinolone

This protocol outlines a plausible synthetic route for a novel fluoroquinolone derivative via nucleophilic substitution on the quinolone core.

Materials:

  • 5-Chloro-2-(chloromethyl)-3-fluoropyridine

  • A suitable quinolone core with a reactive group at N-1 (e.g., an amino group that can be alkylated)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • A suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide)

  • Standard laboratory equipment for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the quinolone core (1.0 eq) in the chosen solvent.

  • Add the base (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of 5-Chloro-2-(chloromethyl)-3-fluoropyridine (1.2 eq) in the same solvent dropwise.

  • Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring by TLC.

  • After cooling, the reaction mixture is typically poured into water to precipitate the crude product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Parameter Condition Rationale
Solvent DMF or DMSOHigh-boiling polar aprotic solvents suitable for nucleophilic substitution reactions at elevated temperatures.
Base Organic Amine BaseA non-nucleophilic base to facilitate the deprotonation of the quinolone core's N-1 position, enhancing its nucleophilicity.
Temperature 80-100°CTo overcome the activation energy barrier for the N-alkylation reaction.

graph Synthesis_Workflow_Fluoroquinolone {
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A [label="5-Chloro-2-(chloromethyl)-3-fluoropyridine"]; B [label="Quinolone Core (with N-H)"]; C [label="N-Alkylation Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Novel Fluoroquinolone Analogue", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D [label="Base, Solvent, Heat"]; }

Caption: General workflow for synthesizing a novel fluoroquinolone.

Conclusion: A Versatile Reagent for Future Antibacterial Discovery

5-Chloro-2-(chloromethyl)-3-fluoropyridine represents a strategically designed building block for the synthesis of novel antibacterial agents. Its inherent reactivity and the electronic contributions of its halogen substituents provide medicinal chemists with a powerful tool to explore new chemical space in the quest for more effective therapeutics. The protocols and principles outlined in this application note demonstrate its utility in constructing complex molecular architectures with the potential to overcome existing mechanisms of bacterial resistance. As the challenge of infectious diseases continues to evolve, the judicious use of such versatile chemical synthons will be indispensable in the development of the next generation of life-saving medicines.

References

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4837. Available at: [Link]

  • Yuan, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933583. Available at: [Link]

  • Ulusoy, N., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5095-5107. Available at: [Link]

  • Popa, M., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceutics, 13(8), 1289. Available at: [Link]

  • Li, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4333. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Scientific Reports, 13(1), 12567. Available at: [Link]

  • Zhou, X., et al. (2024). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Pest Management Science. Available at: [Link]

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 14(3), 146-153. Available at: [Link]

  • Kamal, A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25953-25966. Available at: [Link]

  • Andriole, V. T. (1999). The Quinolones. In The Quinolones (pp. 1-28). Academic Press. Available at: [Link]

  • Li, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4333. Available at: [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4837. Available at: [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706. Available at: [Link]

  • Emami, S., et al. (2010). SYNTHESIS AND IN-VITRO ANTIBACTERIAL ACTIVITY OF N-PIPERAZINYL QUINOLONE DERIVATIVES WITH 5-CHLORO-2-THIENYL GROUP. DARU Journal of Pharmaceutical Sciences, 18(1), 27-34. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Journal of Applied Pharmaceutical Science, 6(11), 133-139. Available at: [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113-119. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. Molecules, 28(20), 7088. Available at: [Link]

  • Ferreira, M., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceutics, 14(9), 1761. Available at: [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2, 4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. Available at: [Link]

  • Hooper, D. C. (1995). Chemical evolution of the fluoroquinolone antimicrobial agents. The American journal of medicine, 99(6), S1-S4. Available at: [Link]

Sources

Application

The Strategic Utility of 5-Chloro-2-(chloromethyl)-3-fluoropyridine in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in numerous FDA-approved drugs underscores its importance, owing to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[1] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the pyridine ring can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] 5-Chloro-2-(chloromethyl)-3-fluoropyridine (CAS No. 1227585-36-5) has emerged as a highly valuable and versatile building block in this context.[4][5] This intermediate possesses three key points of reactivity: a nucleophilic substitution-prone chloromethyl group, a reactive chloro substituent on the pyridine ring, and a fluorine atom that modulates the electronic properties of the ring system. This unique combination of features makes it an attractive starting material for the synthesis of a diverse range of pharmaceutical compounds, particularly in the realm of targeted therapies such as kinase and PARP inhibitors.[2][6] This guide provides an in-depth exploration of the applications of 5-Chloro-2-(chloromethyl)-3-fluoropyridine as a pharmaceutical intermediate, complete with detailed protocols and mechanistic insights.

Chemical Properties and Reactivity Profile

The synthetic utility of 5-Chloro-2-(chloromethyl)-3-fluoropyridine is rooted in its distinct chemical properties. The table below summarizes its key physical and chemical characteristics.

PropertyValueSource
CAS Number 1227585-36-5[4]
Molecular Formula C₆H₄Cl₂FN[4][5]
Molecular Weight 180.01 g/mol [4]
Boiling Point 193.9±35.0 °C (Predicted)[5]
Density 1.422±0.06 g/cm³ (Predicted)[5]

The reactivity of this intermediate is governed by its functional groups:

  • 2-(Chloromethyl) group: This benzylic-like chloride is highly susceptible to SN2 reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward introduction of various side chains and pharmacophores.[7]

  • 5-Chloro group: The chlorine atom at the 5-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, facilitating the connection of the pyridine core to other aromatic or heteroaromatic systems.[8]

  • 3-Fluoro group: The electron-withdrawing nature of the fluorine atom influences the reactivity of the entire pyridine ring, impacting the pKa of the nitrogen atom and potentially enhancing interactions with biological targets.[3]

Application in the Synthesis of PARP Inhibitors: A Case Study

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations.[2][5] Olaparib is a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[5][9] The synthesis of Olaparib and its analogues often involves the construction of a phthalazinone core, which is then coupled to a substituted aromatic moiety. 5-Chloro-2-(chloromethyl)-3-fluoropyridine serves as a key precursor for the synthesis of a crucial intermediate for Olaparib and related PARP inhibitors.

The following diagram illustrates the synthetic pathway from 5-Chloro-2-(chloromethyl)-3-fluoropyridine to a key phthalazinone intermediate.

G cluster_conditions Reaction Conditions A 5-Chloro-2-(chloromethyl)-3-fluoropyridine D Nucleophilic Substitution (SN2) A->D B Phthalazinone B->D C Key Olaparib Intermediate (Substituted Phthalazinone) D->C Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF) Heat Heat

Caption: Synthetic pathway to a key Olaparib intermediate.

Protocol 1: Synthesis of a Phthalazinone Intermediate for PARP Inhibitors

This protocol details the nucleophilic substitution reaction between 5-Chloro-2-(chloromethyl)-3-fluoropyridine and a phthalazinone derivative, a common core structure in many PARP inhibitors.[5][7]

Materials:

  • 5-Chloro-2-(chloromethyl)-3-fluoropyridine (1.0 eq)

  • Phthalazin-1(2H)-one (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of Phthalazin-1(2H)-one in anhydrous DMF, add potassium carbonate.

  • Add 5-Chloro-2-(chloromethyl)-3-fluoropyridine to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired phthalazinone intermediate.

Expected Outcome and Data:

CompoundMolecular FormulaYield (%)Purity (%)Analytical Method
Phthalazinone IntermediateC₁₄H₉ClFN₃O75-85>98¹H NMR, ¹³C NMR, LC-MS

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phthalazinone, facilitating its nucleophilic attack on the chloromethyl group.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions, as it effectively solvates the potassium cation without solvating the nucleophile, thereby increasing its reactivity.

  • Temperature: Heating the reaction mixture increases the rate of reaction, ensuring a reasonable reaction time for complete conversion.

Application in the Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

The 5-chloro substituent on the pyridine ring of 5-Chloro-2-(chloromethyl)-3-fluoropyridine is a valuable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][10] This reaction allows for the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters. This strategy is widely employed in the synthesis of kinase inhibitors, many of which feature a biaryl or heteroaryl-aryl core structure.[8]

The following workflow illustrates the general process of a Suzuki-Miyaura coupling reaction followed by a nucleophilic substitution to generate a complex kinase inhibitor scaffold.

G A 5-Chloro-2-(chloromethyl)-3-fluoropyridine C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Biaryl Pyridine Intermediate C->D F Nucleophilic Substitution (SN2) D->F E Nucleophile (e.g., Amine) E->F G Kinase Inhibitor Scaffold F->G

Caption: General workflow for kinase inhibitor synthesis.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Pyridine Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Chloro-2-(chloromethyl)-3-fluoropyridine with an arylboronic acid.

Materials:

  • 5-Chloro-2-(chloromethyl)-3-fluoropyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, combine 5-Chloro-2-(chloromethyl)-3-fluoropyridine, the arylboronic acid, and sodium carbonate.

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Heat the reaction to reflux (approximately 90-100 °C) and stir for 8-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl pyridine intermediate.

Expected Outcome and Data:

CompoundMolecular FormulaYield (%)Purity (%)Analytical Method
Biaryl Pyridine IntermediateVaries based on arylboronic acid60-80>97¹H NMR, ¹³C NMR, LC-MS

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a standard and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Sodium carbonate is a common base used to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The mixture of toluene, ethanol, and water provides a biphasic system that effectively dissolves both the organic and inorganic reagents, facilitating the reaction.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Conclusion: A Key Building Block for Future Pharmaceuticals

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a powerful and versatile intermediate that offers medicinal chemists a reliable and efficient starting point for the synthesis of complex pharmaceutical compounds. Its dual reactivity, allowing for both nucleophilic substitution at the chloromethyl group and cross-coupling reactions at the 5-chloro position, provides a modular approach to the construction of diverse molecular architectures. The protocols outlined in this guide demonstrate its practical application in the synthesis of intermediates for important drug classes such as PARP and kinase inhibitors. As the demand for targeted therapies continues to grow, the strategic use of well-designed building blocks like 5-Chloro-2-(chloromethyl)-3-fluoropyridine will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH.
  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
  • 5-Chloro-2-(chloromethyl)-3-fluoropyridine. BLDpharm.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure.
  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry.
  • 5-chloro-2-(chloromethyl)-3-fluoropyridine. Echemi.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetr
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • 5-chloro-2-(chloromethyl)-3-fluoropyridine. Capot Chemical.
  • Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.
  • Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • The role of fluorine in medicinal chemistry. PubMed.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

Welcome to the dedicated technical support guide for the purification of 5-Chloro-2-(chloromethyl)-3-fluoropyridine (CAS 1227585-36-5). This resource is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 5-Chloro-2-(chloromethyl)-3-fluoropyridine (CAS 1227585-36-5). This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound. The methodologies described are grounded in established chemical principles and best practices for handling halogenated pyridine derivatives.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, it is crucial to understand the properties of 5-Chloro-2-(chloromethyl)-3-fluoropyridine. These characteristics dictate the most effective purification strategies.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₆H₄Cl₂FN[1]Indicates a relatively non-polar aromatic structure with polar functional groups.
Molecular Weight 180.01 g/mol [1]Relevant for mass-based calculations and analytical techniques.
Predicted Boiling Point ~193.9 °C[2]Suggests that vacuum distillation is a potential purification method, but thermal stability must be considered.
Physical State Solid at room temperature.[3]Recrystallization is a highly viable and often preferred method of purification.
Predicted XLogP3 2.0[2]Indicates moderate lipophilicity, suggesting good solubility in many organic solvents.
Storage Conditions 2-8°C, under inert atmosphere.[3]Highlights the need for controlled storage to prevent degradation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 5-Chloro-2-(chloromethyl)-3-fluoropyridine, providing a logical path to their resolution.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Purity Analysis cluster_problems Problem Identification cluster_solutions Solutions cluster_end Outcome start Crude product obtained after synthesis analysis Analyze purity (TLC, HPLC, NMR) start->analysis low_purity Low Purity / Multiple Spots analysis->low_purity Impure decomp Product Decomposition analysis->decomp Signs of degradation pure_product Pure Product (>98%) analysis->pure_product Pure chromatography Perform Column Chromatography low_purity->chromatography Complex mixture recryst_opt Optimize Recrystallization (solvent screen, temperature control) low_purity->recryst_opt Few impurities oiling_out Oiling out during recrystallization oiling_out->recryst_opt Adjust solvent polarity / Use slower cooling low_recovery Low Recovery check_solubility Re-evaluate solvent choice / Check mother liquor low_recovery->check_solubility avoid_heat_water Use milder conditions (avoid high heat, prolonged aqueous contact) decomp->avoid_heat_water chromatography->pure_product recryst_opt->oiling_out recryst_opt->low_recovery recryst_opt->pure_product check_solubility->pure_product avoid_heat_water->analysis

Caption: A decision-making workflow for troubleshooting the purification of 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Question 1: My crude product is a dark oil/gum, but the pure compound should be a solid. What should I do?

  • Answer:

    • Causality: A dark, oily crude product often indicates the presence of significant impurities, residual solvent (like toluene or DMF from the reaction), or polymeric byproducts. These impurities can suppress the crystallization of the desired product.

    • Solution Pathway:

      • Initial Analysis: First, attempt to obtain a ¹H NMR or TLC of the crude material. This will give you an idea of the complexity of the mixture. For TLC, use a moderately polar eluent system like 20% ethyl acetate in hexanes as a starting point.

      • Aqueous Workup: If not already performed, a standard aqueous workup can be very effective. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by water, and finally brine to aid in drying.[4] This can often remove many colored and polar impurities.

      • Solvent Trituration: If an aqueous workup is insufficient, trituration can be attempted. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization of the product.

      • Column Chromatography: If the impurity profile is complex, column chromatography is the most robust solution.[5] Given the compound's moderate polarity, a silica gel column with a gradient elution from hexanes to an ethyl acetate/hexanes mixture is a logical starting point.

Question 2: I'm getting very low recovery from my recrystallization. How can I improve my yield?

  • Answer:

    • Causality: Low recovery is typically due to one of two main factors: the product has significant solubility in the cold recrystallization solvent, or the initial amount of solvent used was excessive.

    • Solution Pathway:

      • Minimize Solvent Volume: The key to successful recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is critical.

      • Optimize the Solvent System: The ideal solvent is one in which the compound has high solubility when hot and low solubility when cold.[6] For a moderately polar compound like this, consider the following systems:

        • Single Solvents: Isopropanol, ethanol, or toluene.

        • Solvent/Anti-solvent Pairs: Ethyl acetate/hexanes, acetone/hexanes, or dichloromethane/hexanes.[7][8] In this two-solvent method, dissolve the compound in a small amount of the "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify and allow to cool slowly.

      • Cooling Protocol: Ensure the solution is cooled slowly to room temperature and then further chilled in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

      • Check the Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and analyze it by TLC or NMR. If a significant amount of product remains, a second crop of crystals can often be obtained by further cooling or by partially evaporating the solvent and re-cooling.

Question 3: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

  • Answer:

    • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. This is common when the boiling point of the solvent is much higher than the melting point of the compound, or when cooling is too rapid.

    • Solution Pathway:

      • Slower Cooling: The most immediate solution is to ensure very slow cooling. Insulate the flask to allow it to cool to room temperature over several hours before moving it to a colder environment.

      • Change Solvent System: Select a solvent with a lower boiling point. If you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or a mixture thereof.[9]

      • Increase Solvent Volume: While counterintuitive for yield, adding a small amount of additional hot solvent before cooling can sometimes prevent oiling out by lowering the saturation point.

      • Scratching/Seeding: Once the solution has cooled slightly, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. If you have a small amount of pure solid, adding a "seed crystal" can induce crystallization.

Question 4: My NMR spectrum shows that the chloromethyl group is being hydrolyzed to a hydroxymethyl or is reacting with my solvent. How do I prevent this?

  • Answer:

    • Causality: The chloromethyl group (-CH₂Cl) is a benzylic-type halide, making it susceptible to nucleophilic substitution. Water from aqueous workups or nucleophilic solvents (like methanol or ethanol) can react with this group, especially if heated or under basic/acidic conditions.

    • Solution Pathway:

      • Avoid Nucleophilic Solvents: Do not use alcohols (methanol, ethanol) for recrystallization if you are heating for extended periods. Opt for non-nucleophilic solvents like ethyl acetate, toluene, hexanes, or acetone.

      • Careful Aqueous Workup: When performing an aqueous workup, do not let the reaction mixture stir for extended periods with aqueous base or acid. Perform the extraction efficiently and ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

      • Temperature Control: Avoid excessive heat during both workup and purification. When removing solvent on a rotary evaporator, use a moderate water bath temperature (e.g., 30-40 °C).

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound? For achieving high purity (>98%), a sequential approach is recommended. Start with an aqueous workup of the crude reaction mixture, followed by recrystallization. If significant impurities remain, then column chromatography is the most effective method.

Q2: What is a good starting mobile phase for column chromatography on silica gel? A good starting point is a gradient elution. Begin with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexanes will likely elute the product. The exact polarity will depend on the impurities present. Monitor the fractions by TLC.

Q3: How can I assess the purity of my final product?

  • ¹H NMR Spectroscopy: This is an excellent method to check for structural integrity and the presence of proton-containing impurities. The aromatic protons and the chloromethyl singlet should be clean and have the correct integration.

  • HPLC: For quantitative purity assessment, a reverse-phase HPLC method is ideal. A C18 column with a mobile phase of acetonitrile and water is a common starting point for related compounds.[10]

  • GC-MS: Gas chromatography-mass spectrometry can also be used to assess purity and identify volatile impurities.

Q4: What are the primary safety precautions for handling this compound?

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[2][11]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when working with solvents or the solid powder, to avoid inhalation.[2]

  • Chemical Reactivity: The chloromethyl group can be reactive. Avoid strong nucleophiles, strong bases, and excessive heat. The pyridine nitrogen can be basic and will react with strong acids.

Q5: My compound appears to be degrading upon storage. What are the optimal storage conditions? Based on supplier recommendations and the reactive nature of the chloromethyl group, the compound should be stored in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and refrigerated at 2-8°C to minimize degradation.[3]

IV. Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude 5-Chloro-2-(chloromethyl)-3-fluoropyridine in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (a "good" solvent) and gently heat (e.g., on a hot plate at ~60-70 °C) while stirring until the solid is fully dissolved.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexanes (an "anti-solvent") dropwise with continuous stirring. Continue adding until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of warm ethyl acetate until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with hexanes or a hexanes/ethyl acetate mixture of low polarity (e.g., 98:2).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate in hexanes).

  • Gradient: Gradually increase the polarity of the mobile phase. For example, you might increase the ethyl acetate concentration in 2-5% increments.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

V. References

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. US5329011A. Google Patents.

  • Control of Heat-Integrated Distillation Columns: Review, Trends, and Challenges for Future Research. MDPI. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B:Chemical Analysis. [Link]

  • Recrystallization. [Link]

  • Workup. University of Rochester, Department of Chemistry. [Link]

  • Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments. PubMed. [Link]

  • 1227585-36-5 | 5-chloro-2-(chloromethyl)-3-fluoropyridine. Capot Chemical. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • PDF. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Research progress and optimization prospect of constant boiling distillation technology. E3S Web of Conferences. [Link]

  • n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Process for the preparation of substituted pyridines. DE3245950A1. Google Patents.

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. ACS Publications. [Link]

  • What is the best solvent for recrystallization?. Quora. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

Sources

Optimization

Common byproducts in 5-Chloro-2-(chloromethyl)-3-fluoropyridine reactions

Welcome to the technical support center for 5-Chloro-2-(chloromethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byprodu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-(chloromethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile building block. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Introduction to the Reactivity of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a highly functionalized heterocyclic compound, prized for its utility in introducing a substituted pyridylmethyl moiety into a target molecule. The primary site of reactivity is the benzylic chloride of the 2-(chloromethyl) group, which is susceptible to nucleophilic substitution. However, the interplay of the pyridine nitrogen and the electron-withdrawing effects of the chloro and fluoro substituents can lead to a variety of undesired side reactions. Understanding these potential pitfalls is the first step towards a successful synthesis.

This guide will address the most frequently encountered byproducts, their mechanisms of formation, and robust strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I should expect when working with 5-Chloro-2-(chloromethyl)-3-fluoropyridine?

A1: The most prevalent byproducts arise from three main reaction pathways:

  • Over-alkylation: This is particularly common when using amine nucleophiles, leading to the formation of quaternary ammonium salts.

  • Dimerization/Polymerization: Under basic conditions, the molecule can react with itself, leading to dimers or oligomeric material.

  • Hydrolysis: In the presence of water, the chloromethyl group can be hydrolyzed to the corresponding alcohol.

Q2: How do the chloro and fluoro substituents on the pyridine ring affect the reactivity of the chloromethyl group?

A2: The 5-chloro and 3-fluoro substituents are electron-withdrawing groups. They increase the electrophilicity of the pyridine ring and can have a modest activating effect on the chloromethyl group for nucleophilic attack. However, their primary influence is on the basicity of the pyridine nitrogen, making it less nucleophilic compared to an unsubstituted pyridine. This can be advantageous in minimizing some side reactions involving the ring nitrogen.

Q3: My reaction with a primary amine is yielding a significant amount of a quaternary ammonium salt. How can I promote mono-alkylation?

A3: The formation of a quaternary ammonium salt arises from the initial mono-alkylation product, a secondary amine, being more nucleophilic than the starting primary amine. This secondary amine can then react with another molecule of 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

To favor mono-alkylation, consider the following strategies:

  • Use of Excess Nucleophile: Employing a significant excess (2-5 equivalents) of the primary amine can statistically favor the reaction of the electrophile with the more abundant primary amine.

  • Slow Addition of the Electrophile: Adding the 5-Chloro-2-(chloromethyl)-3-fluoropyridine solution slowly to a solution of the amine at a low temperature can help to maintain a low concentration of the electrophile, thus reducing the likelihood of the secondary amine reacting.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to scavenge the HCl generated during the reaction. This prevents the amine nucleophile from being protonated and rendered unreactive.

Q4: I am observing a significant amount of an insoluble, high molecular weight material in my reaction mixture. What is it and how can I avoid it?

A4: This is likely due to dimerization or polymerization. The pyridine nitrogen of one molecule can act as a nucleophile, attacking the chloromethyl group of another molecule. This is particularly problematic under basic conditions where the pyridine nitrogen is deprotonated.

To mitigate this:

  • Control of Basicity: Avoid using strong, non-hindered bases if possible. If a base is required, use it in stoichiometric amounts and add it slowly.

  • Temperature Control: Keep the reaction temperature as low as is practical to slow down the rate of this side reaction.

  • Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low conversion of starting material Insufficiently reactive nucleophile or deactivation of the nucleophile by protonation.- Increase reaction temperature. - Use a stronger, non-nucleophilic base to ensure the nucleophile remains deprotonated. - Consider converting the nucleophile to a more reactive salt (e.g., sodium salt of an alcohol or thiol).
Formation of (5-Chloro-3-fluoropyridin-2-yl)methanol Hydrolysis of the chloromethyl group by adventitious water in the reaction mixture.- Ensure all solvents and reagents are rigorously dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple spots on TLC, close in Rf to the product Formation of regioisomers or other complex byproducts.- Re-evaluate the reaction conditions (solvent, temperature, base). - Consider purification by preparative HPLC if column chromatography is insufficient.
Product is unstable during workup or purification The product itself may be sensitive to acid, base, or silica gel.- Use a neutral workup procedure. - Consider using a different stationary phase for chromatography (e.g., alumina). - Minimize the time the product is on the column.

Reaction Pathway Visualizations

Byproduct_Formation cluster_main Desired SN2 Reaction cluster_overalkylation Over-alkylation Byproduct cluster_dimerization Dimerization Byproduct cluster_hydrolysis Hydrolysis Byproduct A 5-Chloro-2-(chloromethyl)-3-fluoropyridine Product Desired Product A->Product + Nu-H - HCl Dimer Dimer A->Dimer + Another Molecule (Base) Alcohol (5-Chloro-3-fluoropyridin-2-yl)methanol A->Alcohol + H₂O Nu Nucleophile (Nu-H) Product_NHR Primary Amine Product Quat_Salt Quaternary Ammonium Salt Product_NHR->Quat_Salt + 5-Chloro-2-(chloromethyl)-3-fluoropyridine A2 5-Chloro-2-(chloromethyl)-3-fluoropyridine H2O Water (H₂O)

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
  • To a solution of the primary or secondary amine (1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) at 0 °C, add a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents).

  • Slowly add a solution of 5-Chloro-2-(chloromethyl)-3-fluoropyridine (1.0 equivalent) in the same solvent dropwise over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Dimerization in Reactions with Weak Nucleophiles
  • Dissolve the nucleophile (1.0 equivalent) and 5-Chloro-2-(chloromethyl)-3-fluoropyridine (1.1 equivalents) in a polar aprotic solvent (e.g., DMF) to make a dilute solution (e.g., 0.1 M).

  • Add a mild inorganic base such as potassium carbonate (1.5 equivalents).

  • Stir the reaction at a controlled temperature (e.g., 40-60 °C) and monitor its progress.

  • Work up the reaction as described in Protocol 1.

References

  • General Reactivity of 2-(Chloromethyl)pyridines: While a specific paper on the byproducts of 5-Chloro-2-(chloromethyl)-3-fluoropyridine is not available, the general principles of reactivity for this class of compounds are well-established in standard organic chemistry textbooks and literature on pyridine chemistry. For an overview of pyridine reactivity, a relevant resource would be a comprehensive organic chemistry text.
Troubleshooting

Technical Support Center: 5-Chloro-2-(chloromethyl)-3-fluoropyridine

Welcome to the technical support center for 5-Chloro-2-(chloromethyl)-3-fluoropyridine (CAS No. 1227585-36-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-(chloromethyl)-3-fluoropyridine (CAS No. 1227585-36-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this halogenated pyridine derivative. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the potential challenges in your research.

Introduction to 5-Chloro-2-(chloromethyl)-3-fluoropyridine

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a substituted pyridine molecule with reactive sites that make it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3] Its structure, featuring a chloromethyl group and halogen-substituted pyridine ring, presents unique stability and reactivity characteristics that researchers must consider. This guide will delve into its potential degradation pathways and provide practical advice for its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers may have about 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Q1: What are the primary reactive sites on 5-Chloro-2-(chloromethyl)-3-fluoropyridine?

The primary reactive sites are the benzylic carbon of the chloromethyl group, which is susceptible to nucleophilic substitution, and the pyridine ring itself, which can undergo various transformations. The chlorine and fluorine substituents on the ring also influence its reactivity.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, 5-Chloro-2-(chloromethyl)-3-fluoropyridine should be stored in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2][4] It should be kept away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.[5]

Q3: What are the known safety precautions for handling this compound?

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4]

Q4: What are the likely degradation pathways for this compound?

Troubleshooting Guide

This section provides troubleshooting for common issues that may arise during experiments with 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Issue 1: Unexpected Side Products in a Reaction

Symptom: You observe unexpected peaks in your analytical data (e.g., LC-MS, GC-MS, NMR) that do not correspond to your starting material or desired product.

Potential Cause 1: Hydrolysis of the Chloromethyl Group

The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other nucleophilic solvents, which would lead to the formation of 5-chloro-3-fluoro-2-(hydroxymethyl)pyridine.

  • Causality: The benzylic carbon is electrophilic and can be attacked by water, particularly under neutral or slightly basic conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

  • Solvent Choice: If possible, use non-nucleophilic solvents.

Potential Cause 2: Reaction with Nucleophilic Reagents or Solvents

If your reaction mixture contains nucleophiles (e.g., amines, alkoxides), they can react with the chloromethyl group to form substituted products.

  • Causality: The chloromethyl group is a good electrophile for SN2 reactions.

Troubleshooting Steps:

  • Protecting Groups: If the nucleophilic functional group is not the intended reaction site, consider using a suitable protecting group.

  • Reaction Order: Add the nucleophilic reagent at a later stage of the reaction if the protocol allows.

  • Temperature Control: Running the reaction at a lower temperature can sometimes minimize side reactions.

Issue 2: Degradation of the Compound During Storage or Workup

Symptom: You notice a decrease in the purity of your compound over time, or you isolate a product with significant impurities after an aqueous workup.

Potential Cause: Hydrolytic Instability

As mentioned, the compound can be sensitive to water. Prolonged contact with aqueous solutions during workup can lead to hydrolysis.

Troubleshooting Steps:

  • Minimize Contact with Water: Perform aqueous workups quickly and at low temperatures.

  • Use of Brine: Wash organic layers with brine (saturated NaCl solution) to remove bulk water before drying with a drying agent (e.g., MgSO₄, Na₂SO₄).

  • Azeotropic Distillation: For larger scale operations, consider azeotropic removal of water with a suitable solvent like toluene.

Issue 3: Discoloration of the Compound

Symptom: The compound, which is typically a light-colored solid or oil, develops a yellow or brown color.

Potential Cause: Photodegradation or Oxidation

Exposure to light or air (oxygen) can potentially lead to the formation of colored impurities. While specific photochemistry of this molecule is not documented, related chloropyridines are known to undergo photodegradation.[6]

Troubleshooting Steps:

  • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.

  • Inert Atmosphere: As recommended for storage, keep the compound under an inert atmosphere to prevent oxidation.

Potential Degradation Pathways: A Deeper Look

Due to the lack of specific literature on the degradation of 5-Chloro-2-(chloromethyl)-3-fluoropyridine, we can propose the following pathways based on established chemical principles.

Hydrolysis Pathway

The most probable degradation pathway is the hydrolysis of the chloromethyl group to the corresponding alcohol.

Hydrolysis 5-Chloro-2-(chloromethyl)-3-fluoropyridine 5-Chloro-2-(chloromethyl)-3-fluoropyridine 5-Chloro-3-fluoro-2-(hydroxymethyl)pyridine 5-Chloro-3-fluoro-2-(hydroxymethyl)pyridine 5-Chloro-2-(chloromethyl)-3-fluoropyridine->5-Chloro-3-fluoro-2-(hydroxymethyl)pyridine H2O

Caption: Proposed hydrolysis of the chloromethyl group.

Nucleophilic Substitution Pathway

The chloromethyl group is a prime target for nucleophiles. This is often the desired reaction but can be a degradation pathway if unintended nucleophiles are present.

Nucleophilic_Substitution 5-Chloro-2-(chloromethyl)-3-fluoropyridine 5-Chloro-2-(chloromethyl)-3-fluoropyridine Substituted Product Substituted Product 5-Chloro-2-(chloromethyl)-3-fluoropyridine->Substituted Product Nu-

Caption: General nucleophilic substitution at the chloromethyl group.

Experimental Protocols

Protocol 1: Monitoring for Hydrolytic Degradation by HPLC

This protocol allows for the quantitative analysis of the stability of 5-Chloro-2-(chloromethyl)-3-fluoropyridine in aqueous solutions.

Materials:

  • 5-Chloro-2-(chloromethyl)-3-fluoropyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare a stock solution of 5-Chloro-2-(chloromethyl)-3-fluoropyridine in acetonitrile (e.g., 1 mg/mL).

  • Prepare a series of aqueous solutions with varying pH (e.g., acidic, neutral, basic).

  • Spike the aqueous solutions with the stock solution to a final concentration of ~50 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Inject the aliquots into the HPLC system.

  • Monitor the disappearance of the parent compound peak and the appearance of any new peaks.

Data Analysis:

Time (hours)Peak Area of Parent Compound (pH 4)Peak Area of Degradant 1 (pH 4)Peak Area of Parent Compound (pH 7)Peak Area of Degradant 1 (pH 7)
01000000010000000
49800001500095000045000
2492000075000800000180000

This is a representative data table. Actual results may vary.

Conclusion

While 5-Chloro-2-(chloromethyl)-3-fluoropyridine is a versatile building block, its reactivity necessitates careful handling and experimental design. Understanding its potential degradation pathways, primarily hydrolysis and nucleophilic substitution at the chloromethyl group, is crucial for obtaining reliable and reproducible results. By implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can mitigate the risks of degradation and successfully utilize this compound in their synthetic endeavors.

References

  • Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • PubMed. (1998). Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. Retrieved from [Link]

  • PubMed. (2020). Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052. Retrieved from [Link]

  • Google Patents. (2015). Synthetic method of 2, 3, 5-trichloropyridine.
  • International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • MDPI. (2020). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from [Link]

  • ResearchGate. (2017). Investigation of Rate of Photo Degradation of Chlorothalonil, Lambda Cyhalothrin, Pentachlorophenol and Chlropysis on Tomato and Spinach. Retrieved from [Link]

  • PMC - NIH. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • MDPI. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Retrieved from [Link]

  • RSC Publishing. (2021). Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2025). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]

  • Google Patents. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • PLOS. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]

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Optimization

Safe handling and disposal of 5-Chloro-2-(chloromethyl)-3-fluoropyridine waste

An essential resource for research, development, and pharmaceutical professionals, this guide provides comprehensive technical support for the safe handling and disposal of waste generated from 5-Chloro-2-(chloromethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for research, development, and pharmaceutical professionals, this guide provides comprehensive technical support for the safe handling and disposal of waste generated from 5-Chloro-2-(chloromethyl)-3-fluoropyridine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Understanding the Compound: A Proactive Approach to Safety

5-Chloro-2-(chloromethyl)-3-fluoropyridine (CAS No. 1227585-36-5) is a halogenated pyridine derivative.[1] Compounds in this class are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] However, the presence of multiple halogen atoms and a reactive chloromethyl group necessitates a rigorous and informed approach to its handling and waste management. While comprehensive hazard data for this specific molecule is not widely published, its structural similarity to other chlorinated and fluorinated pyridines indicates a need for caution. It should be handled as a compound that is potentially harmful if swallowed, an irritant to skin and eyes, and hazardous to the aquatic environment.[3][4][5]

The foundational principle of safety is to always consult the Safety Data Sheet (SDS) provided by the supplier for your specific lot of 5-Chloro-2-(chloromethyl)-3-fluoropyridine. [6] This document contains the most accurate and up-to-date information on hazards, handling, and emergency measures.

Frequently Asked Questions (FAQs): Quick Reference Guide

This section addresses the most common initial queries researchers have before and during their work with 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Q1: What are the primary hazards I should be aware of?

A1: Based on analogous compounds, you should assume 5-Chloro-2-(chloromethyl)-3-fluoropyridine is:

  • Harmful if swallowed: Acute oral toxicity is a common hazard for chlorinated pyridines.[3][7]

  • A skin and eye irritant: Direct contact can cause irritation or burns.[4][5][8]

  • A respiratory irritant: Vapors or aerosols may irritate the mucous membranes and upper respiratory tract.[5][9]

  • Environmentally hazardous: May be harmful to aquatic life with long-lasting effects.[3]

Q2: What is the minimum Personal Protective Equipment (PPE) required for handling this compound?

A2: A comprehensive PPE strategy is your first line of defense.[10] The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6][10]

  • Body Protection: A fully-buttoned lab coat.[6]

  • Respiratory Protection: All handling of the pure compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6][9]

Q3: How should I store 5-Chloro-2-(chloromethyl)-3-fluoropyridine and its waste?

A3: Proper storage is critical to prevent degradation, reaction, and accidental release.

  • Container: Store in a tightly closed, properly labeled container.[6][7]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][10]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6][7][11] Waste containers should be stored in a designated, secondary containment area.

Troubleshooting Guides: Addressing Specific Experimental Challenges

This section provides in-depth answers to specific problems that may arise during the handling and disposal process.

Q4: I've finished my reaction. How do I segregate the waste streams containing 5-Chloro-2-(chloromethyl)-3-fluoropyridine?

A4: Proper waste segregation is the most critical step for safe and compliant disposal. The primary goal is to avoid mixing incompatible waste types. Halogenated organic waste must be kept separate from non-halogenated organic waste.

  • Causality: Mixing chlorinated waste with other waste streams, especially acidic or oxidizing ones, can lead to dangerous chemical reactions. Furthermore, disposal methods for halogenated waste, such as high-temperature incineration, are specialized and more costly.[12][13] Cross-contamination increases disposal costs and environmental risk.

Follow this segregation logic:

  • Aqueous Waste: Collect all aqueous layers from extractions, washes, and quenching steps that may contain dissolved product or byproducts into a dedicated "Halogenated Aqueous Waste" container.

  • Organic Solvent Waste: Collect all organic solvents (e.g., DCM, chloroform, ethyl acetate) used in the reaction and workup into a dedicated "Halogenated Organic Waste" container.

  • Solid Waste: Collect contaminated consumables like filter paper, silica gel, and used drying agents (e.g., MgSO₄) in a separate, clearly labeled "Halogenated Solid Waste" container.

  • Sharps & Glassware: Contaminated needles, syringes, and broken glassware should be placed in a puncture-proof sharps container designated for chemically contaminated sharps.

Q5: What is the correct procedure for decontaminating glassware and equipment after use?

A5: Decontamination renders equipment safe for reuse or disposal.[14] A multi-step process is required to ensure all residues are removed.

  • Rationale: A simple solvent rinse may not be sufficient to remove all traces of the compound, especially if it is oily or has formed a film. A subsequent cleaning with a detergent is necessary to remove non-polar residues.

Protocol: Standard Glassware Decontamination
  • Initial Rinse (in fume hood): Rinse the glassware three times with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) that is known to dissolve the compound. Collect these rinses into your "Halogenated Organic Waste" container.

  • Detergent Wash: Wash the glassware with warm water and a laboratory-grade detergent. Use a brush to scrub all surfaces.

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven. Sterilization by dry heat (160–170°C for 2-4 hours) can be performed if required for the next application.[14]

Q6: My liquid waste container for 5-Chloro-2-(chloromethyl)-3-fluoropyridine has a slight bulge. What should I do?

A6: A bulging container indicates a buildup of pressure and must be addressed immediately and cautiously.

  • Potential Cause: This could be due to a slow chemical reaction within the waste container. For example, if an acidic aqueous waste was inadvertently mixed with a carbonate-based quenching agent, CO₂ gas could be evolving. While less likely for this specific compound, some reactive intermediates can degrade over time and release gaseous byproducts.

Immediate Actions:

  • Do Not Tighten the Cap: This will only increase the pressure.

  • Ensure Proper Ventilation: Check that the container is in a well-ventilated area, preferably within a fume hood.

  • Cool the Container: If the container feels warm, place it in a secondary containment bin with ice to slow down any potential reaction.

  • Slowly Vent the Container: While wearing full PPE (face shield, heavy-duty gloves, lab coat) in a fume hood, very slowly and carefully unscrew the cap to release the pressure. Do not open it fully at once.

  • Assess the Contents: Once vented, review the waste log for that container to identify what has been added. If the cause is not obvious, consult with your institution's Environmental Health & Safety (EHS) office.

  • Leave Cap Slightly Loose: Until the issue is resolved, leave the cap slightly loose or replace it with a vented cap if available, ensuring it remains within secondary containment in a fume hood.

Waste Management & Disposal Workflows

A systematic approach to waste management minimizes risk and ensures regulatory compliance.

Data Summary: Personal Protective Equipment (PPE) Requirements
TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling/Weighing Safety GogglesNitrile/Butyl GlovesLab CoatChemical Fume Hood
Reaction Workup Safety GogglesNitrile/Butyl GlovesLab CoatChemical Fume Hood
Waste Consolidation Face ShieldNitrile/Butyl GlovesLab CoatChemical Fume Hood
Spill Cleanup (Small) Face ShieldHeavy-duty GlovesLab Coat/ApronChemical Fume Hood
Spill Cleanup (Large) Face ShieldHeavy-duty GlovesChemical Resistant SuitRespirator (N95 or higher)[15]
Diagram: Routine Waste Disposal Workflow

The following diagram illustrates the standard lifecycle of waste containing 5-Chloro-2-(chloromethyl)-3-fluoropyridine within a laboratory setting.

G cluster_lab Laboratory Operations (in Fume Hood) cluster_storage Waste Accumulation Area cluster_disposal Disposal & Pickup A Experiment Generates Halogenated Waste B Segregate Waste at Point of Generation (Aqueous, Organic, Solid) A->B C Transfer to Properly Labeled, Primary Waste Container B->C D Store Primary Container in Secondary Containment C->D E Maintain Waste Log for Container Contents D->E F Container Full or Experiment Complete E->F G Seal Container and Complete Hazardous Waste Label F->G H Request Waste Pickup from Institutional EHS Office G->H I EHS Transports for Final Disposal (e.g., Incineration) H->I

Caption: Workflow for routine waste disposal.

Protocol: Final Waste Container Preparation and Disposal
  • Final Consolidation: Ensure all waste from the experiment is consolidated into the correct, segregated containers. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

  • Secure Closure: Tightly seal the waste container cap.

  • Decontaminate Exterior: Wipe the exterior of the container with a cloth dampened with 70% ethanol to remove any external contamination.[16]

  • Labeling: Attach a completed hazardous waste tag as required by your institution. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical names of all contents, including solvents. Do not use abbreviations.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., Toxic, Flammable).

  • Request Pickup: Move the sealed and labeled container to your lab's designated waste accumulation area and submit a chemical collection request to your EHS department.[6]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.[17]

Diagram: Emergency Spill Response Decision Tree

This decision tree provides a logical flow for responding to a spill of 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

G A Spill Occurs B Is anyone injured or feeling unwell? A->B C YES B->C Yes D NO B->D No E PRIORITY 1: ATTEND TO PERSON - Move to fresh air - Flush skin/eyes for 15 min - Call Emergency Services C->E F Is the spill large or outside of a fume hood? D->F G YES F->G Yes H NO (Small, contained spill) F->H No I MAJOR SPILL PROCEDURE - Alert others and evacuate area - Close doors to confine vapors - Call Emergency Services / EHS G->I J MINOR SPILL PROCEDURE (If trained and safe to do so) - Ensure full PPE is worn - Cover with absorbent material - Collect waste into sealed container - Decontaminate the area H->J

Caption: Decision tree for chemical spill response.

Protocol: Personnel Exposure
  • Inhalation: Immediately move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

When seeking medical attention, bring the Safety Data Sheet (SDS) for the compound.[3]

References

  • Central Drug House (P) Ltd. Safety Data Sheet for 2,3-difluoro-5-chloro pyridine. Link

  • Echemi. 5-chloro-2-(chloromethyl)-3-fluoropyridine Product Information. Link

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Link

  • Washington State University. Pyridine Standard Operating Procedure. Link

  • Fisher Scientific. (2021). Safety Data Sheet for 5-Bromo-2-chloro-3-fluoropyridine. Link

  • Fisher Scientific. (2021). Safety Data Sheet for 2-Amino-5-chloropyridine. Link

  • Sigma-Aldrich. Safety Information for 5-Chloro-2-fluoropyridine. Link

  • Enviro-net. (2024). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Link

  • Dow Chemical Company. (1969). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Product Research and Development, 8(4), 399-400. Link

  • Microlit. (2023). A Quick Guide to Lab Equipment Decontamination. Link

  • GOV.UK. (2019). Pyridine: incident management. Link

  • Apollo Scientific. Safety Data Sheet for Pyridine. Link

  • Google Patents. (1980). Process for the incineration of chlorinated organic materials. Link

  • Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Link

  • Wayne State University. Laboratory Equipment Decontamination Procedures. Link

  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet for 5-Chloro-2-nitropyridine. Link

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Link

  • Sciencemadness Wiki. Safe handling and storage of chemicals. Link

  • ChemicalBook. (2023). 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE - Safety Data Sheet. Link

  • University of California, San Diego. (2023). Biosafety: Decontamination Methods for Laboratory Use. Link

  • NEDT. (2024). Disposing of Chlorine: Pool and Cleaning Products. Link

  • University of Toronto. Emergency Response Procedure For Radioactive Material Spill. Link

  • Frontier Specialty Chemicals. 5-Chloro-3-(chloromethyl)-2-fluoropyridine Product Information. Link

  • Taylor & Francis Online. (2012). Process for Disposal of Chlorinated Organic Residues. Link

  • Polar Labs. (2024). Decontamination Protocols for Lab Equipment. Link

  • Tokyo Chemical Industry. Safety & Regulations for 5-Bromo-2-chloro-3-fluoropyridine. Link

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Link

  • Chem-Impex. 5-Chloro-2-cyano-3-fluoropyridine Product Information. Link

  • University of Georgia. laboratory equipment decontamination guidelines - standard operating procedure. Link

  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet for 2-Amino-5-chloropyridine. Link

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Troubleshooting

Technical Support Center: Scaling Up Reactions of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-2-(chloromethyl)-3-fluoropyridine. This resource is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-2-(chloromethyl)-3-fluoropyridine. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success and safety of your chemical syntheses, from bench-scale experiments to pilot-plant production.

Introduction to 5-Chloro-2-(chloromethyl)-3-fluoropyridine

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a key bifunctional building block in medicinal chemistry and agrochemical synthesis. Its utility stems from the presence of two distinct electrophilic sites: a reactive benzylic-type chloride on the chloromethyl group and a pyridine ring activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.[1] Understanding the nuanced reactivity of these two sites is paramount for achieving desired product outcomes and minimizing impurity formation, especially during scale-up.

This guide will address common challenges associated with the synthesis and subsequent reactions of this versatile intermediate, providing practical solutions and theoretical explanations to empower you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Chloro-2-(chloromethyl)-3-fluoropyridine?

A1: The molecule possesses two primary sites for nucleophilic attack:

  • The Chloromethyl Group (C2-position): The methylene carbon attached to the pyridine ring is highly susceptible to SN2 reactions due to the lability of the chloride leaving group. This site typically reacts with a wide range of nucleophiles under standard alkylation conditions.[1]

  • The Pyridine Ring (C6-position): The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen (C2 and C4/C6) are the most activated.[2] In this molecule, the C6 position is a potential site for SNAr, though this is generally less reactive than the chloromethyl group.

Q2: Which reactive site is more susceptible to nucleophilic attack?

A2: Generally, the chloromethyl group is significantly more reactive towards nucleophilic substitution (SN2) than the pyridine ring is towards SNAr. SN2 reactions at the benzylic-type chloride are kinetically favored and proceed under milder conditions. SNAr on the pyridine ring typically requires stronger nucleophiles, higher temperatures, and sometimes catalysis.[1]

Q3: What are the main safety concerns when working with 5-Chloro-2-(chloromethyl)-3-fluoropyridine and its precursors?

A3: Key safety considerations include:

  • Reactivity: Chloromethylated pyridines are reactive alkylating agents and should be handled with care. They can be corrosive and cause severe skin and eye irritation.[3][4]

  • Toxicity: Many pyridine derivatives and chloromethylating agents are toxic and may have long-term health effects. Always consult the Safety Data Sheet (SDS) for specific handling instructions.[5][6]

  • Thermal Stability: Exothermic reactions are a significant concern, especially during scale-up. Chloromethylation reactions, in particular, can be highly exothermic and require careful temperature control to prevent thermal runaway.[7]

  • Byproducts: The synthesis may produce hazardous byproducts. For example, chloromethylation using formaldehyde and HCl can generate the highly carcinogenic bis(chloromethyl) ether.[8]

Q4: How can I monitor the progress of reactions involving this compound?

A4: Common analytical techniques for reaction monitoring include:

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the consumption of starting materials and the formation of products.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze aliquots, providing structural information about intermediates and products.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis and subsequent reactions of 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Guide 1: Synthesis of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

A common synthetic route to 5-Chloro-2-(chloromethyl)-3-fluoropyridine involves the chloromethylation of a suitable pyridine precursor. The following Q&A addresses potential issues in this process.

Q: My chloromethylation reaction is producing a significant amount of a high-molecular-weight, tar-like byproduct. What is happening and how can I prevent it?

A: This is a classic issue in chloromethylation reactions, often due to the formation of diarylmethane-type byproducts.[13]

  • Causality: The desired chloromethylated product is itself a reactive electrophile. Under the reaction conditions, it can undergo a Friedel-Crafts-type alkylation with another molecule of the starting material or the product, leading to oligomerization and tar formation. This is particularly problematic at higher temperatures and with prolonged reaction times.[8]

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature as low as practically possible to favor the desired kinetic product and minimize side reactions. Overheating is a common cause of byproduct formation.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from reacting further.

    • Stoichiometry: Use a moderate excess of the chloromethylating agent to ensure full conversion of the starting material, but avoid a large excess which can promote side reactions.

    • Quenching: Quench the reaction by carefully adding the reaction mixture to a cold, well-stirred solution of a suitable quenching agent, such as a cold aqueous sodium bicarbonate solution, to neutralize acidic catalysts and unreacted reagents.[14] For large-scale reactions, a controlled reverse quench (adding the quenching solution to the reaction mixture) might be necessary to manage the exotherm. Always perform a risk assessment before quenching large-scale reactions.[4]

Q: The yield of my chloromethylation is consistently low, even with good starting material conversion. Where could the product be going?

A: Low isolated yields can be due to several factors beyond byproduct formation.

  • Causality:

    • Workup Issues: The product, being a pyridine derivative, can form salts with acidic byproducts (e.g., HCl). These salts may be water-soluble, leading to loss of product into the aqueous phase during extraction.[15]

    • Instability: The chloromethyl group can be susceptible to hydrolysis, especially during aqueous workup if the pH is not carefully controlled.

  • Troubleshooting Steps:

    • pH Control during Workup: After quenching, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to ensure the product is in its free base form and partitions into the organic layer.

    • Solvent Choice for Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

    • Drying: Thoroughly dry the combined organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

Guide 2: Nucleophilic Substitution Reactions

5-Chloro-2-(chloromethyl)-3-fluoropyridine's bifunctional nature presents a challenge in achieving regioselective substitution.

Q: I am trying to perform a nucleophilic substitution on the chloromethyl group, but I am getting a mixture of products, including substitution on the pyridine ring. How can I improve selectivity?

A: Achieving regioselectivity between the chloromethyl group and the pyridine ring is a matter of controlling the reaction conditions to favor one pathway over the other.

  • Causality: While the chloromethyl group is generally more reactive, strong nucleophiles, high temperatures, or prolonged reaction times can lead to competitive SNAr at the C6 position of the pyridine ring. The choice between kinetic and thermodynamic control is crucial here.[16][17]

  • Troubleshooting Steps:

    • Favoring SN2 at the Chloromethyl Group (Kinetic Control):

      • Temperature: Use the lowest practical temperature for the reaction. SN2 reactions at the benzylic-type chloride are typically faster and have a lower activation energy.[18]

      • Reaction Time: Monitor the reaction closely and stop it once the desired substitution has occurred.

      • Nucleophile Choice: Softer, less basic nucleophiles tend to favor SN2 over SNAr.[1]

      • Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally suitable for SN2 reactions.

    • Favoring SNAr on the Pyridine Ring (Thermodynamic Control):

      • Temperature: Higher temperatures are often required to overcome the higher activation energy of the SNAr reaction.

      • Stronger Nucleophiles/Bases: Harder, more basic nucleophiles can favor SNAr.

      • Catalysis: In some cases, palladium catalysis can be used to selectively functionalize the pyridine ring.[19]

Q: My nucleophilic substitution reaction is sluggish and does not go to completion, even at elevated temperatures. What could be the issue?

A: Poor reactivity can stem from several factors related to the reagents and reaction setup.

  • Causality:

    • Nucleophile Strength: The chosen nucleophile may not be strong enough to react efficiently.

    • Base Strength: If the nucleophile is an alcohol, thiol, or amine, a sufficiently strong base is required to deprotonate it and generate the more nucleophilic alkoxide, thiolate, or amide.

    • Solvent Effects: The solvent can significantly impact the nucleophilicity of the attacking species.

    • Impurity Effects: Impurities in the starting material or reagents can inhibit the reaction.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure all reagents are pure and dry, especially when using moisture-sensitive reagents like sodium hydride.

    • Base Selection: Use a base that is strong enough to fully deprotonate the nucleophile. For example, sodium hydride is a good choice for alcohols and thiols.[16]

    • Solvent Choice: For reactions involving anionic nucleophiles, aprotic polar solvents like DMF or DMSO can enhance their reactivity.

    • Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.

Experimental Protocols

The following are representative protocols for the synthesis and a common subsequent reaction of 5-Chloro-2-(chloromethyl)-3-fluoropyridine. These should be adapted and optimized for your specific experimental setup and scale.

Protocol 1: Illustrative Synthesis of a Chloromethylated Pyridine

This protocol is based on general methods for chloromethylation and should be optimized for the specific precursor to 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Objective: To synthesize a chloromethylated pyridine via a chloromethylation reaction.

Materials:

  • Pyridine precursor (e.g., 5-chloro-3-fluoropyridine)

  • Chloromethylating agent (e.g., a mixture of paraformaldehyde and HCl, or a suitable alternative)

  • Lewis acid catalyst (e.g., ZnCl2)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dried, multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge the pyridine precursor and the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add the Lewis acid catalyst to the stirred solution. Cool the mixture in an ice bath. Slowly add the chloromethylating agent, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or HPLC.

  • Work-up: Carefully quench the reaction by pouring the mixture into a vigorously stirred, cold aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Nucleophilic Substitution with a Thiol

Objective: To selectively substitute the chloride of the chloromethyl group with a thiol.

Materials:

  • 5-Chloro-2-(chloromethyl)-3-fluoropyridine

  • Thiol (e.g., thiophenol)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol and potassium carbonate in anhydrous acetonitrile.

  • Reagent Addition: To the stirred suspension, add a solution of 5-Chloro-2-(chloromethyl)-3-fluoropyridine in acetonitrile dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

ParameterChloromethylationNucleophilic Substitution (SN2)
Typical Temperature 0 °C to room temperatureRoom temperature to 50 °C
Common Solvents Dichloroethane, ChloroformAcetonitrile, DMF, DMSO
Key Side Reactions Diaryl-methane formationSNAr on pyridine ring
Control Strategy Low temperature, short reaction timeMild conditions, appropriate nucleophile

Visualizations

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_reaction Reaction Issues start Problem Encountered low_yield_syn Low Yield start->low_yield_syn tar_formation Tar Formation start->tar_formation low_selectivity Low Regioselectivity start->low_selectivity no_reaction Sluggish/No Reaction start->no_reaction cause2 Loss in Workup (Salt Formation) low_yield_syn->cause2 cause1 Diarylmethane Formation tar_formation->cause1 cause3 Competitive S N Ar low_selectivity->cause3 cause4 Poor Nucleophile/Base no_reaction->cause4 solution1 Lower Temperature & Shorter Reaction Time cause1->solution1 solution2 Control pH during Extraction cause2->solution2 solution3 Use Milder Conditions (Kinetic Control) cause3->solution3 solution4 Use Stronger Base & Check Reagent Purity cause4->solution4

Caption: Troubleshooting decision tree for common issues.

References

  • Studylib. (n.d.). Kinetic vs. Thermodynamic Control: Lab Report. Retrieved from [Link]

  • MDPI. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Retrieved from [Link]

  • Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Journal of Organic Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1991). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Abstract for TR-95. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines. Google Patents.
  • Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Retrieved from [Link]

  • ChemistryViews. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ChemistryViews. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Carl ROTH. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. White Rose eTheses Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Wikipedia. Retrieved from [Link]

  • RSC Publishing. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Publishing. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Retrieved from [Link]

  • Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives. Google Patents.
  • ResearchGate. (2025). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing. Retrieved from [Link]

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  • PMC. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. NIH. Retrieved from [Link]

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Optimization

Technical Support Center: Catalyst Selection for Reactions with 5-Chloro-2-(chloromethyl)-3-fluoropyridine

Welcome to the technical support center for 5-Chloro-2-(chloromethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst sele...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-(chloromethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization when working with this versatile but challenging building block. Here, we address common experimental issues in a question-and-answer format, providing field-proven insights and detailed protocols to ensure the success of your synthetic endeavors.

Understanding the Reactivity of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a highly functionalized pyridine derivative with two distinct electrophilic sites: a benzylic-type chloride at the 2-position (the chloromethyl group) and an aryl chloride at the 5-position. The fluorine atom at the 3-position further influences the electronic properties of the pyridine ring. This unique structure presents both opportunities for diverse functionalization and challenges in achieving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways for 5-Chloro-2-(chloromethyl)-3-fluoropyridine?

The two primary reactive sites, the C5-Cl bond and the C2-CH₂Cl group, can undergo both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The key challenge lies in selectively targeting one site over the other.

  • Nucleophilic Substitution (SNAr and SN2): The electron-deficient nature of the pyridine ring, exacerbated by the fluorine and chlorine substituents, makes the C5-Cl bond susceptible to Nucleophilic Aromatic Substitution (SNAr). The chloromethyl group is a classic benzylic halide analogue, making it highly reactive towards SN2 reactions.[1]

  • Palladium-Catalyzed Cross-Coupling: Both the aryl chloride (C5-Cl) and the benzylic chloride (C2-CH₂Cl) can participate in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The choice of reaction conditions, and critically, the presence or absence of a catalyst, will dictate the outcome.

Q2: I want to perform a nucleophilic substitution. How can I control which chlorine atom reacts?

Controlling regioselectivity in nucleophilic substitution is achievable by tuning the reaction conditions.

  • For selective substitution at the C2-(chloromethyl) position (SN2): This is generally the more reactive site for nucleophilic attack under standard SN2 conditions due to the lability of the benzylic-like chloride.

    • Recommendation: Use a suitable nucleophile (e.g., an amine, thiol, or alcohol) in the absence of a palladium catalyst, often at or below room temperature. The choice of a relatively soft nucleophile can further favor the SN2 pathway.

  • For selective substitution at the C5-Cl position (SNAr): This pathway is favored under conditions that promote nucleophilic aromatic substitution.

    • Recommendation: Based on analogous systems, catalyst-free, neat reactions at elevated temperatures can favor substitution at the C2-position of the pyridine ring.[2] However, for substitution at the C5 position, the inherent electronic activation of the pyridine ring is key. Stronger nucleophiles and higher temperatures might be required. It is crucial to note that with highly reactive nucleophiles, a mixture of products is possible.

Q3: For palladium-catalyzed cross-coupling, which site is more reactive?

In palladium-catalyzed cross-coupling reactions, the general reactivity of halides is I > Br > Cl.[3] However, the oxidative addition of a C-Cl bond to a palladium(0) center is a critical and often rate-limiting step. The relative reactivity of the aryl chloride at C5 and the benzylic-type chloride at C2 is highly dependent on the chosen catalyst system, particularly the ligand.

  • Aryl Chlorides (C5-Cl): Activation of aryl chlorides in cross-coupling reactions typically requires bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to facilitate the oxidative addition step.[4][5]

  • Benzylic Chlorides (C2-CH₂Cl): These can also undergo oxidative addition to palladium, and in some cases, can be more reactive than aryl chlorides.

The key to selectivity is catalyst control.

Troubleshooting Guide for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Problem 1: Low to no conversion when targeting the C5-Cl position.

  • Causality: The oxidative addition of the C5-Cl bond to the Pd(0) complex is likely the bottleneck. Chloropyridines are known to be challenging substrates.[6]

  • Troubleshooting Steps:

    • Catalyst System:

      • Palladium Source: Use a reliable Pd(0) precursor like Pd₂(dba)₃ or a pre-catalyst.

      • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands. Good starting points include SPhos, XPhos, or RuPhos.[7]

    • Base Selection: A strong, non-nucleophilic base is often required. K₃PO₄ or Cs₂CO₃ are commonly effective. Ensure the base is anhydrous.

    • Solvent: Anhydrous, degassed solvents such as toluene, 1,4-dioxane, or THF are recommended.

    • Temperature: Elevated temperatures (80-110 °C) are typically necessary to promote oxidative addition.[3]

    • Catalyst Loading: For challenging substrates, increasing the catalyst loading to 3-5 mol% may be beneficial.

Problem 2: Lack of regioselectivity, with reaction occurring at both C5-Cl and C2-CH₂Cl.

  • Causality: The chosen catalyst system may be activating both sites.

  • Troubleshooting Steps:

    • Ligand Tuning: The steric and electronic properties of the ligand can influence regioselectivity. Experiment with different ligands. For instance, bidentate ligands like Xantphos have shown selectivity for aryl halides in related systems.[2]

    • Reaction Temperature: Lowering the reaction temperature may favor the more reactive site, but this needs to be determined empirically for this specific substrate.

    • Stepwise Functionalization: Consider a two-step approach. First, perform a nucleophilic substitution at the more reactive chloromethyl position under catalyst-free conditions. Then, subject the resulting product to Suzuki-Miyaura coupling conditions to functionalize the C5-Cl position.

Buchwald-Hartwig Amination

Problem 3: Exclusive or significant side-reaction at the C2-(chloromethyl) position via SN2.

  • Causality: The amine nucleophile is directly attacking the highly reactive chloromethyl group before the palladium-catalyzed amination at the C5-Cl position can occur.

  • Troubleshooting Steps:

    • Catalyst System Optimization: A highly active catalyst system that promotes rapid oxidative addition at the C5-Cl bond is crucial.

      • Palladium Source and Ligand: Use a combination like Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos).[8]

      • Pre-catalysts: Consider using a G3 or G4 palladacycle pre-catalyst for more efficient generation of the active Pd(0) species.

    • Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig aminations.[8]

    • Temperature: While higher temperatures are often needed for C-Cl bond activation, they can also accelerate the undesired SN2 reaction. A careful optimization of the temperature profile is necessary. It may be beneficial to add the amine slowly at a lower temperature to allow for catalyst activation and oxidative addition before significant SN2 reaction occurs.

Problem 4: Hydrodehalogenation at the C5-position.

  • Causality: This side reaction, where the chlorine is replaced by a hydrogen atom, can occur when the reductive elimination of the desired product is slow.

  • Troubleshooting Steps:

    • Ligand Choice: The ligand can influence the rate of reductive elimination. Screening different bulky, electron-rich phosphine ligands is recommended.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can be a proton source for hydrodehalogenation.

    • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired coupling pathway.[8]

Experimental Protocols

Protocol 1: Selective Nucleophilic Substitution at the C2-(chloromethyl) Position

This protocol is a general guideline for the reaction of an amine with the chloromethyl group.

  • Reaction Setup: To a solution of 5-Chloro-2-(chloromethyl)-3-fluoropyridine (1.0 equiv) in an appropriate solvent (e.g., THF, CH₂Cl₂, or acetonitrile) at 0 °C, add the amine nucleophile (1.1-1.5 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C5-Cl Position

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 5-Chloro-2-(chloromethyl)-3-fluoropyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizing Reaction Pathways

Catalyst_Selection_Workflow start Starting Material: 5-Chloro-2-(chloromethyl)-3-fluoropyridine q1 Desired Transformation? start->q1 sub_n Nucleophilic Substitution q1->sub_n Nucleophilic Substitution cross_c Cross-Coupling q1->cross_c Cross-Coupling q2_sub Target Site? sub_n->q2_sub q2_cross Target Site? cross_c->q2_cross c2_ch2cl_sub C2-(Chloromethyl) Position q2_sub->c2_ch2cl_sub C2-CH₂Cl c5_cl_sub C5-Cl Position q2_sub->c5_cl_sub C5-Cl c2_ch2cl_cross C2-(Chloromethyl) Position q2_cross->c2_ch2cl_cross C2-CH₂Cl c5_cl_cross C5-Cl Position q2_cross->c5_cl_cross C5-Cl cond_sn2 Conditions: - No Catalyst - Mild Temperature - Sₙ2 Favored c2_ch2cl_sub->cond_sn2 cond_snar Conditions: - No Catalyst - Elevated Temperature - SₙAr Favored (Potentially) - Mixture Possible c5_cl_sub->cond_snar cond_cross_c2 Conditions: - Pd Catalyst with Specific Ligands - Lower Temperature? - Careful Optimization Needed c2_ch2cl_cross->cond_cross_c2 cond_cross_c5 Conditions: - Pd Catalyst - Bulky, Electron-Rich Ligands - Elevated Temperature c5_cl_cross->cond_cross_c5

Caption: Decision workflow for catalyst and condition selection.

Quantitative Data Summary

The following table summarizes general conditions for related systems, which can serve as a starting point for optimization with 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Reaction TypeTarget SiteCatalyst System (Example)BaseSolventTemp (°C)Notes
Suzuki-Miyaura C-Cl (Aryl)Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[7]
Buchwald-Hartwig C-Cl (Aryl)Pd(OAc)₂ / RuPhosNaOtBuToluene100Highly active catalyst system needed to compete with SN2 at the chloromethyl group.[8]
Nucleophilic Sub. C-CH₂ClNone-THFRTGenerally the more reactive site for SN2.[1]
Nucleophilic Sub. C-Cl (Aryl)None-NeatHigh TempMay favor substitution at the 2-position of the ring in analogous systems.[2]

References

  • Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic letters, 9(10), 2039–2042. [Link]

  • K-A-B, K., & T-S, K. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(14), 5147-5153. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A., O'Brien, C. J., & Valente, C. (2006). A user-friendly, green, and efficient Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids in air. Chemistry-A European Journal, 12(18), 4749-4755. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Angewandte Chemie International Edition, 46(29), 5562-5566. [Link]

  • Al-Duaij, O. K., & Whittlesey, M. K. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 23(26), 6140-6149. [Link]

  • Reitti, M., & Norrby, P. O. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters, 19(21), 5944-5947. [Link]

  • Nishino, F., Miyamoto, K., Chiba, K., & Uchiyama, M. (2018). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 14, 252-259. [Link]

  • Fowler, J. M., Britton, E., Pask, C. M., Willans, C. E., & Hardie, M. J. (2019). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Valente, C., & Organ, M. G. (2011). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry–A European Journal, 17(43), 11994-12002. [Link]

  • Aikawa, K., & Mikami, K. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 17(12), 14699-14729. [Link]

  • Reddy, T. J., & Le, D. N. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 56(23), 3469-3472. [Link]

  • Fabre, A., & Catellani, M. (2020). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Sicre, C., Alonso-Gómez, J. L., & Cid, M. M. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 62(47), 11063-11072. [Link]

  • Stahl, S. S. (2010). Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions. Accounts of chemical research, 43(3), 441–451. [Link]

  • Nolan, S. P., & Cazin, C. S. (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 16(43), 8345-8350. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. The Journal of organic chemistry, 72(19), 7234–7242. [Link]

  • Le, D. N., & Garg, N. K. (2016). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 18(1), 54-57. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

In the landscape of pharmaceutical and agrochemical research, the structural elucidation of novel heterocyclic compounds is a cornerstone of development. Among these, substituted pyridines are of significant interest due...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the structural elucidation of novel heterocyclic compounds is a cornerstone of development. Among these, substituted pyridines are of significant interest due to their prevalence in bioactive molecules. This guide provides an in-depth analysis of 5-Chloro-2-(chloromethyl)-3-fluoropyridine, a key building block, through the lens of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the theoretical underpinnings of its spectral features, compare it with structurally related alternatives, and provide detailed experimental protocols for its characterization.

The Structural Significance of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

5-Chloro-2-(chloromethyl)-3-fluoropyridine (Molecular Formula: C₆H₄Cl₂FN, Molecular Weight: 180.01 g/mol ) is a trifunctionalized pyridine ring, presenting multiple reaction sites for medicinal chemists to explore.[1][2][3] The interplay of the chloro, chloromethyl, and fluoro substituents creates a unique electronic environment that influences both its reactivity and its spectral properties. Understanding these properties is paramount for its effective utilization in synthetic chemistry and for the unambiguous identification of its downstream products.

Part 1: Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. For 5-Chloro-2-(chloromethyl)-3-fluoropyridine, both ¹H and ¹³C NMR provide critical information. While a publicly available, peer-reviewed full spectral analysis of this specific molecule is not readily found, data can be obtained from commercial suppliers and predicted with high accuracy using computational methods.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Chloro-2-(chloromethyl)-3-fluoropyridine is expected to show two distinct signals in the aromatic region and a singlet in the aliphatic region.

  • Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the halogen substituents. The fluorine and chlorine atoms will influence the chemical shifts of the adjacent protons. Specifically, the proton at the 4-position (H-4) and the proton at the 6-position (H-6) will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

  • Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are expected to appear as a sharp singlet. This signal will be located further downfield than a typical methyl group due to the electron-withdrawing effect of the adjacent chlorine atom, likely in the δ 4.5-5.0 ppm range.

Comparative ¹H NMR Data:

To contextualize the expected spectrum, we can compare it with a related, simpler molecule, 2-Chloro-5-fluoropyridine.[4] The aromatic protons in this compound resonate at δ 8.397, 7.647, and 7.208 ppm, showcasing the typical downfield shifts in halogenated pyridines.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Due to the limited availability of experimental data, we turn to predictive models, which are increasingly reliable for small molecules.[5][6][7][8]

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2145-155Attached to nitrogen and the chloromethyl group; deshielded.
C-3150-160 (d, ¹JC-F)Directly bonded to fluorine, resulting in a large C-F coupling constant and significant deshielding.
C-4120-130 (d, ³JC-F)Influenced by the fluorine atom through three bonds.
C-5135-145Attached to chlorine; deshielded.
C-6140-150 (d, ⁴JC-F)Deshielded by the adjacent nitrogen.
-CH₂Cl40-50Aliphatic carbon attached to a chlorine atom.

Note: Predicted values are based on standard NMR prediction algorithms and may vary slightly from experimental values. The presence of C-F coupling is a key diagnostic feature.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum of 5-Chloro-2-(chloromethyl)-3-fluoropyridine, the molecular ion peak [M]⁺ should be observable at m/z 179/181/183 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The characteristic 3:1 isotopic pattern for one chlorine and a more complex pattern for two chlorines will be a key identifier.

Key Fragmentation Pathways:

  • Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical from the molecular ion, leading to a fragment at [M-Cl]⁺.

  • Loss of the Chloromethyl Group: Cleavage of the C-C bond between the pyridine ring and the chloromethyl group would result in the loss of a ·CH₂Cl radical.

  • Formation of a Tropylium-like Ion: Rearrangement and loss of neutral molecules like HCl are also possible, potentially leading to the formation of stable aromatic cations.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for each fragment containing chlorine.

Comparison with Alternatives

In drug discovery and materials science, having access to a variety of structurally similar building blocks is crucial. Below is a comparison of 5-Chloro-2-(chloromethyl)-3-fluoropyridine with some alternatives.

CompoundKey Structural FeaturesPotential Applications
5-Chloro-2-(chloromethyl)-3-fluoropyridine Trifunctionalized with distinct reactive sites.Versatile scaffold for introducing a substituted pyridine moiety.
2-Amino-5-chloro-3-fluoropyridine [1][9]Contains a nucleophilic amino group.Synthesis of kinase inhibitors and other pharmaceuticals.[1]
5-Chloro-3-(chloromethyl)-2-fluoropyridine [10]Isomeric to the primary topic, offering a different substitution pattern.Allows for exploration of structure-activity relationships by altering substituent positions.
2-Chloro-5-(chloromethyl)pyridine [11]Lacks the fluorine substituent.A simpler building block for applications where the fluorine atom is not required.

The choice of building block will ultimately depend on the specific synthetic strategy and the desired properties of the final product. The fluorine atom in 5-Chloro-2-(chloromethyl)-3-fluoropyridine, for example, can be strategically employed to modulate metabolic stability and binding affinity.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for similar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for good spectral dispersion.

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (~ -1 to 10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should be set to encompass the full range of expected carbon resonances (~0 to 180 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Experiment (¹H or ¹³C) load->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process reference Reference to Internal Standard process->reference analyze Analyze Spectrum reference->analyze

Caption: Workflow for NMR Analysis.

Mass Spectrometry Analysis
  • Sample Introduction:

    • For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Parameters:

    • GC Column: A standard non-polar column (e.g., DB-5ms) is appropriate.

    • Injection: Use a split injection to avoid overloading the column.

    • Temperature Program: Start with a low oven temperature and ramp up to ensure good separation from any impurities.

    • MS Source: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

    • Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-250).

MS_Fragmentation M [C₆H₄Cl₂FN]⁺˙ (m/z 179/181/183) M_minus_Cl [C₆H₄ClFN]⁺ (Loss of ·Cl) M->M_minus_Cl M_minus_CH2Cl [C₅H₃ClFN]⁺ (Loss of ·CH₂Cl) M->M_minus_CH2Cl M_minus_HCl [C₆H₃ClFN]⁺˙ (Loss of HCl) M->M_minus_HCl

Caption: Proposed MS Fragmentation Pathway.

Conclusion

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a valuable synthetic intermediate with a rich spectroscopic profile. While comprehensive experimental data in the public domain is sparse, a combination of vendor-supplied information, robust predictive methods, and comparison with analogous structures allows for a thorough and confident analysis. The distinct signals in its ¹H and ¹³C NMR spectra, coupled with the characteristic isotopic patterns in its mass spectrum, provide a unique fingerprint for its identification and quality control. The methodologies and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this and other halogenated pyridine derivatives.

References

  • Capot Chemical. 5-chloro-2-(chloromethyl)-3-fluoropyridine. [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • ACS Publications. Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. [Link]

  • ResearchGate. Chlorine Para-Substitution of 1-Phenylethanol: Resonant Photoionization Spectroscopy and Quantum Chemical Calculations of Hydrated and Diastereomeric Complexes. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • ResearchGate. Chemical structure and proposed fragmentation pathway of chloromethyl.... [Link]

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. 2-Amino-5-chloropyridine. [Link]

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

  • INDOFINE Chemical Company, Inc. 5-CHLORO-3-(CHLOROMETHYL)-2-FLUOROPYRIDINE. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 5-Chloro-2-(chloromethyl)-3-fluoropyridine for Advanced Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. Halogenated pyridines, in particular, are privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. Halogenated pyridines, in particular, are privileged scaffolds in a vast array of pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth spectroscopic characterization of 5-Chloro-2-(chloromethyl)-3-fluoropyridine , a key building block for organic synthesis. Due to the limited availability of its direct experimental spectral data in public databases, this guide establishes its expected spectroscopic signature through a comparative analysis with structurally related analogues. By understanding the distinct electronic and steric influences of its substituents, researchers can unambiguously identify this compound and differentiate it from potential isomers and precursors.

Molecular Structure and Spectroscopic Implications

The unique substitution pattern of 5-Chloro-2-(chloromethyl)-3-fluoropyridine dictates a specific set of spectroscopic characteristics. The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the electron density distribution within the pyridine ring, which is reflected in the chemical shifts of the aromatic protons and carbons in NMR spectroscopy. The chloromethyl group at the 2-position provides a distinct singlet in the ¹H NMR spectrum and a characteristic carbon signal in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of 5-Chloro-2-(chloromethyl)-3-fluoropyridine and compare these predictions with experimental data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Chloro-2-(chloromethyl)-3-fluoropyridine is expected to show two distinct signals in the aromatic region and one singlet in the aliphatic region.

Expected ¹H NMR Spectrum of 5-Chloro-2-(chloromethyl)-3-fluoropyridine:

Predicted Chemical Shift (ppm)MultiplicityAssignmentRationale
~ 8.3 - 8.5DoubletH-6The proton at the 6-position is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. It will be split by the proton at the 4-position.
~ 7.7 - 7.9Doublet of DoubletsH-4The proton at the 4-position will be coupled to the proton at the 6-position and the fluorine at the 3-position.
~ 4.7 - 4.9Singlet-CH₂ClThe two protons of the chloromethyl group are chemically equivalent and are not coupled to any other protons, resulting in a singlet.

Comparative Analysis with Structurally Similar Compounds:

To substantiate these predictions, we can examine the experimental ¹H NMR data of similar molecules. For instance, 5-(Chloromethyl)-2-fluoropyridine is reported to show a singlet for the chloromethyl group in the range of δ 4.5–4.7 ppm and aromatic protons between δ 7.2–8.3 ppm.[3] The presence of an additional chlorine atom at the 5-position in our target molecule would likely shift the aromatic protons further downfield.

In another analogue, 2-Chloro-5-(selenocyanatomethyl)pyridine , the ¹H NMR spectrum in CDCl₃ shows the H-6 proton as a doublet at δ 8.41 ppm and the H-4 proton as a doublet of doublets at δ 7.70 ppm.[4] The methylene protons appear as a singlet at δ 4.23 ppm.[4] The substitution of the selenocyanate group with a chlorine atom in our target molecule is expected to have a minor effect on the chemical shifts of the aromatic protons.

The hydrochloride salt of 2-(Chloromethyl)pyridine shows a singlet for the methylene protons at δ 5.245 ppm, with the aromatic protons appearing significantly downfield due to the protonated nitrogen.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 5-Chloro-2-(chloromethyl)-3-fluoropyridine will be characterized by six distinct signals, with the carbons directly attached to the halogens showing significant shifts and C-F coupling.

Expected ¹³C NMR Spectrum of 5-Chloro-2-(chloromethyl)-3-fluoropyridine:

Predicted Chemical Shift (ppm)AssignmentRationale
~ 155 - 160 (d)C-3The carbon bearing the fluorine atom will be significantly deshielded and will exhibit a large one-bond C-F coupling constant.
~ 150 - 155C-2The carbon attached to the chloromethyl group and adjacent to the fluorine will be deshielded.
~ 148 - 152 (d)C-6The carbon adjacent to the nitrogen will be deshielded and may show a small C-F coupling.
~ 138 - 142 (d)C-4This aromatic carbon will show a C-F coupling.
~ 125 - 130C-5The carbon attached to the chlorine atom will be deshielded.
~ 43 - 47-CH₂ClThe aliphatic carbon of the chloromethyl group.

Comparative Analysis:

For 5-(Chloromethyl)-2-fluoropyridine , the fluorinated pyridine carbon (C-2) is reported to appear at δ 150–160 ppm, and the chloromethyl carbon at δ 45–50 ppm.[3] In 2-Chloro-5-(selenocyanatomethyl)pyridine , the carbon of the methylene group is observed at δ 28.18 ppm, with the aromatic carbons appearing at δ 151.72, 149.68, 139.10, 131.06, and 124.72 ppm.[4] These values provide a solid baseline for our predictions for 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

¹⁹F NMR Spectroscopy

A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring. The exact chemical shift will be influenced by the other substituents on the ring.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-2-(chloromethyl)-3-fluoropyridine will be dominated by vibrations associated with the pyridine ring and the carbon-halogen bonds.

Expected Key IR Absorptions:

Wavenumber (cm⁻¹)Assignment
3100 - 3000C-H stretching (aromatic)
1600 - 1450C=C and C=N stretching (pyridine ring)
1250 - 1000C-F stretching
800 - 600C-Cl stretching
~ 1430-CH₂- scissoring

The presence of multiple halogen atoms can lead to complex patterns in the fingerprint region (below 1500 cm⁻¹). A study on halogen bonding in pyridine complexes provides insight into how intermolecular interactions can influence the vibrational spectra of pyridine derivatives.[6]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 5-Chloro-2-(chloromethyl)-3-fluoropyridine is expected to show a prominent molecular ion peak. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 180, with accompanying isotope peaks at m/z 182 and 184 due to the presence of ³⁵Cl and ³⁷Cl.

  • Loss of Cl: A fragment corresponding to the loss of a chlorine radical from the chloromethyl group ([M-Cl]⁺) at m/z 145.

  • Loss of CH₂Cl: A fragment resulting from the loss of the chloromethyl group ([M-CH₂Cl]⁺) at m/z 131.

  • Pyridyl Cations: Various fragments corresponding to the substituted pyridine ring.

For comparison, the molecular ion [M+H]⁺ for 5-(Chloromethyl)-2-fluoropyridine is observed at m/z 160.0.[3] For 2-Chloro-5-(chloromethyl)pyridine , the mass spectrum shows a top peak at m/z 126 and the molecular ion at m/z 161.[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

  • MS Detection: Acquire mass spectra in the electron ionization (EI) mode, typically scanning from m/z 40 to 400.

Visualizations

Molecular Structure

Caption: Molecular structure of 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Spectroscopic Characterization Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-Chloro-2-(chloromethyl)-3-fluoropyridine NMR NMR (1H, 13C, 19F) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Analogues Structure->Comparison

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of 5-Chloro-2-(chloromethyl)-3-fluoropyridine. By leveraging a comparative analysis with structurally related compounds, we have established a detailed expected spectroscopic profile. This information is critical for researchers working with this versatile building block, enabling its unambiguous identification and facilitating its use in the synthesis of novel compounds with potential applications in medicine and agriculture. The provided protocols and interpretive guidance serve as a valuable resource for ensuring the quality and integrity of research in this field.

References

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Characterization of Novel Pyridine Derivatives.
  • Capot Chemical. (n.d.). 5-chloro-2-(chloromethyl)-3-fluoropyridine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • NIST. (n.d.). 5-Chloro-2-trichloromethyl pyridine. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2026).

Sources

Comparative

A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial 5-Chloro-2-(chloromethyl)-3-fluoropyridine

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Chloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Chloro-2-(chloromethyl)-3-fluoropyridine is a key building block in the synthesis of various pharmaceuticals.[1] Its reactive nature, a desirable trait for synthesis, also makes it susceptible to the formation of various impurities during production and storage. This guide provides an in-depth analysis of potential impurities and a comparative evaluation of analytical methodologies for their detection and quantification.

The Genesis of Impurities: A Look at Synthetic Pathways

Understanding the potential impurities in a commercial batch of 5-Chloro-2-(chloromethyl)-3-fluoropyridine begins with an examination of its probable synthetic routes. While specific manufacturing processes are often proprietary, the synthesis of halogenated pyridines typically involves multi-step reactions where incomplete reactions or side reactions can introduce impurities.[2][3]

Likely impurities can be categorized as follows:

  • Positional Isomers: In multi-substituted pyridines, the formation of isomers is a common challenge. An example of a potential isomeric impurity is 5-Chloro-3-(chloromethyl)-2-fluoropyridine.[4]

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic pathway may be present in the final product. For instance, if the synthesis involves the chlorination of a methylpyridine precursor, incompletely chlorinated species could be impurities.

  • Over- and Under-halogenated Species: The manufacturing process might lead to the formation of pyridine rings with additional or fewer halogen substituents than the target molecule.

  • Hydrolysis and Degradation Products: The chloromethyl group is susceptible to hydrolysis, which would lead to the corresponding hydroxymethyl derivative, (5-chloro-3-fluoro-2-pyridyl)methanol.

Analytical Strategies for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in 5-Chloro-2-(chloromethyl)-3-fluoropyridine. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of a robust impurity analysis program.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile impurities.[5][6] A well-developed HPLC method can provide high resolution and sensitivity for the detection of trace-level impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve impurities with a wide range of polarities. A typical mobile phase could be a mixture of acetonitrile and water.[7]

  • Sample Preparation: Dissolve a precisely weighed amount of the 5-Chloro-2-(chloromethyl)-3-fluoropyridine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 270 nm.

  • Quantification: Impurity levels can be quantified using the area normalization method, assuming all impurities have a similar response factor to the main component. For more accurate quantification, reference standards of the identified impurities should be used to create calibration curves.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify

Figure 1: HPLC-UV analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is an ideal technique for the analysis of volatile and semi-volatile impurities.[8][9] The mass spectrometer provides structural information, enabling the identification of unknown impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for pyridine derivatives.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector: Splitless injection at 250°C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Identification: Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect LibrarySearch Mass Spectral Library Search Detect->LibrarySearch Identify Identify Impurities LibrarySearch->Identify

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-(chloromethyl)-3-fluoropyridine

This guide provides essential safety and logistical information for the handling of 5-Chloro-2-(chloromethyl)-3-fluoropyridine (CAS No. 1227585-36-5).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 5-Chloro-2-(chloromethyl)-3-fluoropyridine (CAS No. 1227585-36-5). As a substituted pyridine, this compound and its structural analogs present significant health and safety risks that necessitate rigorous adherence to proper personal protective equipment (PPE) protocols. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure safe laboratory operations. The causality behind each recommendation is explained to build a self-validating system of safety and trust.

Hazard Assessment: Understanding the Risks

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a halogenated pyridine derivative. While comprehensive toxicological data for this specific compound is not widely published, the known hazards of structurally similar compounds provide a strong basis for a conservative and robust safety protocol. The primary risks are associated with its potential for severe irritation and corrosion.

Based on data from analogous compounds, the anticipated hazards are summarized below:

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Corrosion/IrritationH315: Causes skin irritation[1][2][3]Direct contact can cause redness, pain, and inflammation. Prolonged contact may lead to more severe damage.
Serious Eye Damage/IrritationH318: Causes serious eye damage[1]Vapors or splashes can cause irreversible damage to the eyes.
Respiratory IrritationH335: May cause respiratory irritation[1][2][3]Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed[4] H310 + H330: Fatal in contact with skin or if inhaledIngestion, skin absorption, or inhalation can lead to systemic toxicity. The potential for fatality underscores the need for stringent containment.

Given these potential hazards, all handling of 5-Chloro-2-(chloromethyl)-3-fluoropyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense against exposure and must be chosen based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards[5] and a full-face shield.Causality : This compound is anticipated to cause serious, potentially irreversible eye damage[1]. Goggles provide a seal around the eyes to protect from splashes and vapors, while the face shield offers a secondary barrier for the entire face.
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber)[6][7].Causality : Halogenated organic compounds can be readily absorbed through the skin, and some analogs are fatal upon contact. Nitrile gloves offer good resistance. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin[4]. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Consider a chemically resistant apron for splash hazards.Causality : A lab coat protects against incidental skin contact. Flame-resistant material is a prudent choice given the flammability of many organic reagents. Long pants and closed-toe shoes are mandatory laboratory attire[8].
Respiratory Protection All work must be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is required[9].Causality : The compound is expected to be a respiratory irritant and potentially fatal if inhaled[1]. A fume hood is the primary engineering control to prevent inhalation. Respirators are for non-routine or emergency situations, and users must be properly fit-tested and trained.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol is critical for minimizing risk. The following steps provide a self-validating workflow for routine handling.

Preparation:

  • Designate a Work Area: All handling of 5-Chloro-2-(chloromethyl)-3-fluoropyridine must occur in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (glassware, reagents, spill kit, waste containers) is inside the fume hood to minimize traffic in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the designated work area.

Execution: 4. Weighing and Transfer:

  • Tare a suitable, sealed container on a balance inside the fume hood.
  • Carefully transfer the required amount of the compound, avoiding the generation of dust or aerosols[10][11].
  • Securely close the primary container and the transfer container immediately after the transfer.
  • Reaction Setup:
  • Perform all subsequent dilutions and additions within the fume hood.
  • Keep all containers sealed when not in use to prevent the release of vapors[6].

Decontamination and Waste Disposal: 6. Decontaminate Surfaces: Upon completion of the work, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. 7. Dispose of Waste: All contaminated materials, including gloves, pipette tips, and cleaning materials, must be disposed of in a clearly labeled, sealed hazardous waste container[10][12]. Do not let the chemical enter drains[4][10]. 8. Doff PPE: Remove PPE in the correct order (gloves first, then face shield, goggles, and lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves[4][13].

Emergency Response Plan

Immediate and correct response to an exposure or spill is critical.

Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[2][3]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately[3][4]. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention[10][14].

  • Ingestion: Do NOT induce vomiting[4]. Rinse the mouth with water and seek immediate medical attention.

Spill Response Workflow:

The following diagram outlines the logical flow for responding to a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Protocol Assess Assess Spill Size & Risk IsMajor Major Spill? Assess->IsMajor Alert Alert Personnel & Evacuate Area IsMajor->Alert Yes Contain Contain Spill with Absorbent Material IsMajor->Contain No Call_EHS Call Emergency Services / EHS Alert->Call_EHS Dispose Dispose of as Hazardous Waste Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Waste in Sealed Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Dispose

Caption: Emergency spill response workflow for 5-Chloro-2-(chloromethyl)-3-fluoropyridine.

Detailed Spill Procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space[15].

  • Control Ignition Sources: If the material is flammable, turn off all ignition sources[15].

  • Containment: Wearing full PPE, contain the spill using a chemical spill kit with vermiculite or sand. Do not use combustible materials like paper towels for large spills[15].

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal[10].

  • Decontamination: Clean the spill area thoroughly as described in the handling protocol.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]

  • Safety Data Sheet - Jubilant Ingrevia. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

  • GUIDELINES FOR SAFE LABORATORY PRACTICES - Yale University. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]

  • Common Personal Protective Equipment - Environmental Health & Safety, University of Maryland. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. [Link]

  • School Chemistry Laboratory Safety Guide - CDC. [Link]

Sources

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